Harmalol
Description
This compound has been reported in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.
inhibitor of rat liver microsomal UDP-glucuronyltransferase; RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPEFQDYMMNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6028-07-5 (hydrochloride) | |
| Record name | Harmalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50894870, DTXSID90975692 | |
| Record name | Harmalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harmalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-57-5, 6028-00-8 | |
| Record name | Harmalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | harmalol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harmalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQN80556Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harmalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 - 105 °C | |
| Record name | Harmalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Harmalol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmalol, a significant beta-carboline alkaloid primarily found in the seeds of Peganum harmala, has garnered considerable attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. It further explores its biological activities, with a focus on its roles as a monoamine oxidase inhibitor and a potential anticancer agent. This document synthesizes available quantitative data, outlines key experimental protocols for its study, and presents visual representations of its known signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Identity and Structure
This compound is classified as a harmala alkaloid, characterized by a tricyclic pyrido[3,4-b]indole core structure.
IUPAC Name: 1-Methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Chemical Formula: C₁₂H₁₂N₂O
The foundational structure of this compound consists of a pyridine ring fused to an indole system, with a methyl group at position 1 and a hydroxyl group at position 7. This structure is closely related to other harmala alkaloids such as harmine and harmaline.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the tables below. This data is crucial for its identification, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 200.24 g/mol | |
| Melting Point | 100-105 °C | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents |
Table 2: Spectral Data of this compound
| Technique | Data Highlights | Reference |
| ¹H NMR | A proton NMR spectrum is available from commercial suppliers. | |
| ¹³C NMR | Data for related harmala alkaloids are available, aiding in structural elucidation. | |
| Mass Spectrometry (MS) | Predicted GC-MS data shows a positive ion spectrum with a splash key of splash10-05fr-0900000000-e4464398b4dec3fc7352. | |
| Infrared (IR) Spectroscopy | Predicted IR spectra for protonated and deprotonated forms are available. The interaction of this compound with RNA has been studied using FTIR. |
Key Experimental Protocols
This section provides an overview of essential experimental methodologies for the extraction of this compound and the investigation of its biological activities.
Extraction of this compound from Peganum harmala Seeds
The following protocol is a generalized procedure for the extraction of harmala alkaloids, including this compound, from their primary natural source.
Objective: To isolate a mixture of harmala alkaloids from Peganum harmala seeds.
Materials:
-
Ground seeds of Peganum harmala
-
Petroleum ether
-
90% Ethanol
-
2% Hydrochloric acid (HCl)
-
Chloroform
-
Ammonium hydroxide solution
-
Reflux apparatus
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Defatting: Macerate the ground seeds in petroleum ether to remove fatty components.
-
Extraction: The defatted seed material is then subjected to reflux with 90% ethanol to extract the alkaloids.
-
Acid-Base Extraction:
-
The ethanolic extract is concentrated and then acidified with 2% HCl.
-
This acidic solution is washed with chloroform to remove non-basic impurities.
-
The aqueous acidic layer, containing the protonated alkaloids, is then made basic with ammonium hydroxide.
-
The free-base alkaloids are then extracted into chloroform.
-
-
Isolation: The chloroform extract is concentrated to yield the crude alkaloid mixture. Further purification to isolate this compound can be achieved using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).
Monoamine Oxidase-A (MAO-A) Inhibition Assay
This protocol outlines a common method to assess the inhibitory effect of this compound on MAO-A activity.
Objective: To determine the in vitro inhibitory potential of this compound against human MAO-A.
Materials:
-
Human recombinant MAO-A enzyme
-
Kynuramine (substrate)
-
This compound (test inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Dilute the MAO-A enzyme to the desired concentration in the potassium phosphate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO-A enzyme and varying concentrations of this compound. A control reaction without the inhibitor should also be prepared.
-
Initiation of Reaction: Add kynuramine to the reaction mixtures to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination and Measurement: Stop the reaction and measure the formation of the fluorescent product, 4-hydroxyquinoline, using a spectrofluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological effects, with its inhibitory action on monoamine oxidase and its anticancer properties being of particular interest.
Monoamine Oxidase Inhibition
This compound is a known inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the brain, which is the basis for its potential antidepressant effects. The interaction of this compound with MAO-A is a critical area of study for the development of new therapeutic agents for mood disorders.
Anticancer Potential
Emerging research has highlighted the potential of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. The cytotoxic effects of this compound are believed to be mediated through its ability to intercalate with DNA, leading to the inhibition of DNA synthesis and topoisomerases, which are crucial for cell division.
Signaling Pathway Involvement
Current research suggests that the biological effects of this compound are mediated through specific cellular signaling pathways.
The Photophysical intricacies of Harmalol: A Technical Guide to its Fluorescence Emission and Excitation Spectra
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the photophysical properties of bioactive compounds is paramount. Harmalol, a beta-carboline alkaloid derived from Peganum harmala, has garnered significant interest due to its diverse pharmacological activities. This in-depth technical guide delineates the core principles of this compound's fluorescence, presenting a consolidation of its emission and excitation spectral data, detailed experimental protocols for its characterization, and visual representations of the underlying photophysical processes and experimental workflows.
Quantitative Fluorescence Data of this compound
The fluorescence characteristics of this compound are exquisitely sensitive to its environment, particularly the solvent polarity and pH. The following table summarizes the key quantitative data on the fluorescence emission and excitation spectra of this compound under various conditions, compiled from multiple studies.
| Solvent/Condition | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |
| Aqueous Solution | 382 | 490 | 0.756 | [1] |
| CP Buffer (pH 6.8) | Not specified | ~480 | Not specified | [2] |
| Organic Solvents | Data available but not specified in a single value | Bathochromic shift from non-polar to polar solvents | Fluorescence properties strongly depend on the environment | [3] |
| Acidic Solutions | Not specified | Not specified | Reported, but specific values for this compound not isolated | [3] |
| P. harmala extract in fiber paper | Not specified | 470 | 0.447 | [1] |
| P. harmala extract in cotton | Not specified | 550 | 0.061 | [1] |
| P. harmala extract in KCl monoliths | Not specified | 455 | < 0.1 | [1] |
| P. harmala extract in sucrose monoliths | Not specified | 509 | < 0.1 | [1] |
Note: The quantum yield of this compound has been reported to be 39% in one study, though the specific solvent and excitation wavelength were not immediately available in the initial search results.[1]
Experimental Protocols
Accurate and reproducible measurement of fluorescence spectra is fundamental to characterizing this compound's photophysical properties. The following provides a generalized experimental protocol synthesized from methodologies reported in the scientific literature.
Instrumentation
A high-sensitivity spectrofluorometer is required, typically equipped with a high-intensity xenon lamp as the excitation source, excitation and emission monochromators for wavelength selection, and a photomultiplier tube (PMT) detector. For lifetime measurements, a time-correlated single-photon counting (TCSPC) system is employed.
Sample Preparation
-
Stock Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as methanol or ethanol, to a known concentration (e.g., 1 mM).
-
Working Solutions: The stock solution is then diluted with the solvent of interest (e.g., various organic solvents, aqueous buffers of different pH) to the desired final concentration for measurement (typically in the micromolar range to avoid inner filter effects).
-
Degassing: For quantum yield and lifetime measurements, it is often necessary to degas the solutions by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen, which can quench fluorescence.
Measurement of Fluorescence Spectra
-
Excitation Spectrum: The emission monochromator is set to the wavelength of maximum fluorescence emission, and the excitation monochromator is scanned over a range of shorter wavelengths. The resulting spectrum represents the relative efficiency of different excitation wavelengths to produce fluorescence.
-
Emission Spectrum: The excitation monochromator is set to the wavelength of maximum absorption (or a suitable wavelength in the absorption band), and the emission monochromator is scanned over a range of longer wavelengths. The resulting spectrum shows the distribution of emitted fluorescence intensity versus wavelength.
-
Slit Widths: Excitation and emission slit widths are optimized to achieve a balance between signal intensity and spectral resolution (e.g., 2.5 nm).[4]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The absorbance of both the this compound solution and the standard solution at the excitation wavelength is kept below 0.1 to minimize inner filter effects. The quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Visualizing the Processes: Signaling Pathways and Experimental Workflows
To better illustrate the concepts and procedures involved in studying this compound's fluorescence, the following diagrams are provided in the DOT language for Graphviz.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Experimental workflow for fluorescence spectroscopy of this compound.
References
Natural Sources and Isolation of Harmalol from Peganum harmala: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and quantification of harmalol, a fluorescent β-carboline alkaloid, with a primary focus on its extraction from Peganum harmala L., commonly known as Syrian rue. This document details experimental protocols, presents quantitative data in a structured format, and includes diagrams of relevant pathways and workflows to support research and development efforts.
Natural Sources of this compound
This compound is a naturally occurring β-carboline alkaloid found in several plant species, most notably in the seeds and roots of Peganum harmala. This perennial plant, belonging to the Nitrariaceae family, is widely distributed across North Africa, the Middle East, and Central Asia. The seeds of P. harmala are a particularly rich source of a group of alkaloids collectively known as harmala alkaloids, which include harmine, harmaline, this compound, and tetrahydroharmine.
The concentration of these alkaloids can vary depending on the geographical location, stage of plant development, and the specific part of the plant being analyzed. Generally, the highest concentrations of harmala alkaloids are found in the seeds and roots.
Quantitative Analysis of this compound in Peganum harmala
Several analytical techniques have been developed for the quantification of this compound in P. harmala extracts, with High-Performance Liquid Chromatography (HPLC) being the most common and reliable method.
Table 1: this compound Content in Peganum harmala Seeds Reported in Various Studies
| Plant Material | Extraction Method | Analytical Method | This compound Content (%) | Reference |
| P. harmala Seeds | Not specified | Not specified | 3.90 |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Metasil ODS | |
| Mobile Phase | Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3, v/v/v/v), pH adjusted to 8.6 with triethylamine | |
| Flow Rate | 1.5 ml/min | |
| Detection | Spectrophotometric at 330 nm | |
| Linear Range | 30.750 - 246 µg/ml |
Experimental Protocols for Isolation of this compound
The isolation of this compound from P. harmala seeds typically involves a multi-step process including defatting, acid-base extraction, and subsequent purification.
3.1. General Acid-Base Extraction Protocol
This method is widely used for the extraction of alkaloids from plant materials.
-
Step 1: Grinding and Defatting:
-
Grind the dried P. harmala seeds into a fine powder.
-
Defat the powder by macerating with a non-polar solvent such as hexane or petroleum ether to remove oils and lipids.
-
-
Step 2: Acidic Extraction:
-
Macerate the defatted seed powder in an acidic solution (e.g., 5% HCl or an acetic acid solution) to protonate the alkaloids and convert them into their salt forms, which are soluble in the aqueous medium.
-
Filter the mixture to separate the acidic extract from the solid plant residue.
-
-
Step 3: Basification:
-
Adjust the pH of the acidic extract to a basic range (pH 9-10) using a base such as sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH). This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.
-
-
Step 4: Liquid-Liquid Extraction:
-
Extract the basified aqueous solution with an immiscible organic solvent like chloroform, ethyl acetate, or methylene chloride. The free base alkaloids will partition into the organic layer.
-
Repeat the extraction multiple times to ensure complete recovery of the alkaloids.
-
-
Step 5: Concentration and Purification:
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
-
Further purification can be achieved using techniques such as column chromatography or preparative HPLC.
-
3.2. Alternative Extraction Methods
Modern extraction techniques have been explored to improve efficiency and yield.
-
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. MAE has been shown to provide high yields of harmala alkaloids in a significantly shorter time compared to conventional methods.
-
Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer, leading to improved extraction efficiency.
-
Soxhlet Extraction: A classical and exhaustive extraction method that provides high yields but is time-consuming and requires larger volumes of solvent.
Table 3: Comparison of Extraction Methods for Total Harmala Alkaloids
| Extraction Method | Time | Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 15 min | 4.7 | |
| Microwave-Assisted Extraction (MAE) | 30 min | 4.8 | |
| Ultrasonic-Assisted Extraction (UAE) | 15 min | 3.7 | |
| Ultrasonic-Assisted Extraction (UAE) | 30 min | 4.3 | |
| Soxhlet Extraction | 7 hours | 4.9 |
Signaling Pathways Involving this compound
This compound and other harmala alkaloids have been shown to interact with various biological targets and signaling pathways.
4.1. Monoamine Oxidase Inhibition
Harmala alkaloids, including this compound, are known to be reversible inhibitors of monoamine oxidase A (MAO-A). MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of MAOI drugs.
Caption: Inhibition of Monoamine Oxidase A by this compound.
4.2. Melanogenesis Pathway
Studies have shown that harmaline and this compound can induce melanogenesis in melanoma cells. This process involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Activation of this pathway leads to increased expression of key enzymes involved in melanin synthesis, such as tyrosinase.
Caption: this compound-induced Melanogenesis via p38 MAPK Signaling.
4.3. CYP1A1 Inhibition
Harmaline and this compound have been found to inhibit the carcinogen-activating enzyme CYP1A1 through both transcriptional and posttranslational mechanisms. They can decrease the protein stability of CYP1A1, partly through the ubiquitin-proteasomal pathway, and also exert a direct inhibitory effect on the enzyme's activity.
Caption: Mechanisms of CYP1A1 Inhibition by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Peganum harmala seeds.
Harmalol's Mechanism of Action as a Monoamine Oxidase-A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of harmalol, a β-carboline alkaloid, as a potent and selective inhibitor of monoamine oxidase A (MAO-A). This compound, a metabolite of harmaline found in plants such as Peganum harmala, demonstrates reversible and competitive inhibition of MAO-A, an enzyme crucial in the catabolism of key monoamine neurotransmitters. This document consolidates quantitative data on its inhibitory activity, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine. Two isoforms, MAO-A and MAO-B, have been identified, differing in their substrate specificity and inhibitor sensitivity. Due to its role in degrading serotonin and norepinephrine, MAO-A is a significant target for the development of antidepressants and anxiolytics.
Harmala alkaloids, including harmine, harmaline, and their metabolite this compound, are naturally occurring compounds that act as reversible inhibitors of MAO-A (RIMAs). This reversible and selective nature offers a potential advantage over irreversible MAO inhibitors by reducing the risk of hypertensive crises associated with tyramine-rich foods. This guide focuses specifically on this compound, elucidating its mechanism as a competitive inhibitor of MAO-A.
Quantitative Analysis of this compound's MAO-A Inhibition
This compound exhibits a strong and selective inhibition of MAO-A with significantly lower affinity for the MAO-B isoform. The following table summarizes the key quantitative parameters of this compound's interaction with MAO-A. For comparative purposes, data for the related and more extensively studied harmala alkaloids, harmine and harmaline, are also included.
| Compound | Target | IC50 (µM) | Ki (nM) | Inhibition Type | Reversibility |
| This compound | MAO-A | 0.66 | N/A | Competitive | Reversible |
| MAO-B | Poor | N/A | N/A | N/A | |
| Harmine | MAO-A | N/A | 5 | Competitive | Reversible |
| Harmaline | MAO-A | N/A | 48 | Competitive | Reversible |
N/A: Data not available in the reviewed literature. Poor: Indicates significantly higher IC50 values compared to MAO-A.
Mechanism of Action: Competitive and Reversible Inhibition
This compound acts as a competitive inhibitor of MAO-A. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The inhibition is reversible, meaning that this compound can dissociate from the enzyme, allowing the enzyme to regain its activity.
The β-carboline structure of this compound is crucial for its interaction with the active site of MAO-A. The planar aromatic rings of the β-carboline scaffold are thought to engage in π-π stacking interactions with aromatic amino acid residues within the enzyme's active site, such as Tyr407 and Tyr444. Additionally, hydrogen bonding between the functional groups of this compound and amino acid residues in the active site likely contributes to its binding affinity.
The selectivity of this compound for MAO-A over MAO-B is attributed to differences in the active site architecture of the two isoforms. The active site of MAO-A is more accommodating to the tricyclic structure of harmala alkaloids.
Signaling Pathway of MAO-A Inhibition by this compound
The following diagram illustrates the competitive inhibition of MAO-A by this compound, leading to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft.
The Neuroprotective Potential of Harmalol: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of harmalol, a beta-carboline alkaloid, as demonstrated in various preclinical models. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Neuroprotective Mechanisms
This compound has been shown to exert its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, reducing neuroinflammation, and modulating key signaling pathways involved in neuronal survival and function. Preclinical studies have highlighted its potential in models of Parkinson's disease and cognitive impairment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on MPTP-Induced Neurotoxicity in Mice
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Enzyme Activities (Total SOD, Catalase, GPx) | MPTP-treated mouse brain (basal ganglia, diencephalon, midbrain) | 48 mg/kg (co-administration) | Attenuated MPTP-induced increases in enzyme activities | |
| Tissue Peroxidation Products (Malondialdehyde, Carbonyls) | MPTP-treated mouse brain (basal ganglia, diencephalon, midbrain) | 48 mg/kg (co-administration) | Attenuated MPTP-induced formation of peroxidation products | |
| Mitochondrial Electron Flow and Membrane Potential | Isolated brain mitochondria | Attenuated 500 µM MPP+-induced inhibition |
Table 2: Effects of this compound on Dopamine and 6-Hydroxydopamine-Induced Toxicity
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| Cell Viability | PC12 cells | 100 µM | Attenuated 200 µM dopamine-induced viability loss | |
| Apoptosis | PC12 cells | 50 µM | Attenuated 50 µM dopamine-induced apoptosis | |
| Mitochondrial Swelling and Membrane Potential | Isolated brain mitochondria | Not specified | Decreased alteration induced by 200 µM dopamine or 100 µM 6-hydroxydopamine | |
| Synaptosomal Ca2+ Uptake | Synaptosomes | Not specified | Reversed depression induced by 10 µM catecholamines | |
| Thiol Oxidation and Carbonyl Formation | Mitochondria and Synaptosomes | Not specified | Inhibited catecholamine-induced formation |
Table 3: Effects of this compound on Scopolamine-Induced Memory Impairment in Mice
| Parameter | Model System | This compound Dose | Observed Effect | Reference |
| Spatial Memory (Morris Water Maze) | Scopolamine-treated mice | Not specified | Significantly decreased latency to reach the hidden platform | |
| Passive Avoidance Memory | Scopolamine-treated mice | Not specified | Significantly decreased secondary latency | |
| Depressive-like Behavior (Forced Swim Test) | Scopolamine-treated mice | Not specified | Reduced immobility time | |
| Brain Malondialdehyde and Nitric Oxide Levels | Scopolamine-treated mice | 5, 10, and 20 mg/kg | Decreased levels | |
| Total Antioxidant Capacity | Scopolamine-treated mice | 10 and 20 mg/kg | Enhanced capacity | |
| Brain-Derived Neurotrophic Factor (BDNF) Level | Hippocampus of scopolamine-treated mice | 5 and 20 mg/kg | Increased level |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound's neuroprotective effects.
MPTP-Induced Neurotoxicity Model in Mice
-
Animal Model: Male ICR mice are typically used.
-
Induction of Neurotoxicity: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce Parkinson's-like neurodegeneration.
-
This compound Administration: this compound (e.g., 48 mg/kg) is co-administered with MPTP.
-
Biochemical Analysis: After the treatment period, brain tissues (basal ganglia, diencephalon, and midbrain) are dissected.
-
Enzyme Activity Assays: Activities of total superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) are measured using spectrophotometric methods.
-
Lipid Peroxidation and Protein Oxidation Assays: Levels of malondialdehyde (MDA) and carbonyls are quantified as markers of oxidative stress.
-
-
Mitochondrial Function Assays:
-
Mitochondria are isolated from brain tissue.
-
Electron flow and membrane potential are measured to assess mitochondrial function in the presence of MPP+ (the active metabolite of MPTP) and this compound.
-
In Vitro Models of Dopamine and 6-Hydroxydopamine Toxicity
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a neuronal model.
-
Induction of Cytotoxicity: Cells are treated with dopamine or 6-hydroxydopamine to induce oxidative stress and cell death.
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Assay: Apoptosis can be evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial and Synaptosomal Studies:
-
Mitochondria and synaptosomes are isolated from rat brains.
-
The effects of this compound on catecholamine-induced mitochondrial swelling, membrane potential changes, and synaptosomal calcium uptake are measured.
-
Thiol oxidation and protein carbonyl formation are quantified to assess oxidative damage.
-
Scopolamine-Induced Amnesia Model in Mice
-
Animal Model: Male mice are used.
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce cognitive deficits.
-
This compound Administration: this compound is administered at different doses (e.g., 5, 10, and 20 mg/kg) for a specified period (e.g., 21 days) along with scopolamine.
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate learning and memory.
-
Forced Swim Test: To assess depressive-like behavior.
-
-
Biochemical and Molecular Analysis:
-
Brain tissue, particularly the hippocampus, is collected.
-
Levels of malondialdehyde (MDA) and nitric oxide (NO) are measured as markers of oxidative stress.
-
Total antioxidant capacity is determined.
-
The expression level of Brain-Derived Neurotrophic Factor (BDNF) is quantified, for example, by real-time PCR or ELISA.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are mediated by its influence on several key signaling pathways.
Antioxidant and ROS Scavenging Pathway
This compound directly scavenges reactive oxygen species (ROS) and attenuates oxidative damage. This is a primary mechanism underlying its protective effects against neurotoxins like MPP+, dopamine, and 6-hydroxydopamine.
Caption: this compound's direct ROS scavenging pathway.
Modulation of Acetylcholinesterase and BDNF Signaling
In models of cognitive impairment, this compound has been shown to improve memory by potentially modulating acetylcholinesterase (AChE) activity and increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.
Caption: this compound's effect on AChE and BDNF pathways.
Experimental Workflow for Preclinical Neuroprotection Studies
The following diagram illustrates a general workflow for investigating the neuroprotective effects of a compound like this compound in a preclinical setting.
Metabolism of Harmalol by Cytochrome P450 Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the metabolism of harmalol, a psychoactive β-carboline alkaloid, with a primary focus on the role of cytochrome P450 (CYP) enzymes. This compound is the primary metabolite of harmaline, formed predominantly through O-demethylation. This guide details the key CYP isoforms involved in this biotransformation, presents available quantitative kinetic and inhibitory data, and outlines detailed experimental protocols for the in vitro study of this compound metabolism. Furthermore, it explores the subsequent metabolic pathways of this compound, including glucuronidation, and discusses the inhibitory effects of this compound on specific CYP enzymes. This document is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development, providing a foundation for further investigation into the complex metabolic fate of this compound.
Introduction
This compound is a fluorescent psychoactive alkaloid belonging to the β-carboline family, found in various plants, notably Peganum harmala. It is also the primary active metabolite of harmaline. The metabolism of these alkaloids is of significant interest due to their pharmacological activities, including monoamine oxidase inhibition and potential therapeutic applications. The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the biotransformation of a vast array of xenobiotics, including β-carboline alkaloids. Understanding the specific CYP isoforms involved in this compound metabolism is essential for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy.
This guide summarizes the key findings related to the CYP-mediated metabolism of this compound, with a particular emphasis on its formation from harmaline and its own potential as a substrate and inhibitor of CYP enzymes.
Cytochrome P450-Mediated Formation of this compound
The primary pathway for this compound formation is the O-demethylation of harmaline. This reaction is principally catalyzed by CYP1A2 and CYP2D6, with CYP2D6 playing a major role, especially in individuals with extensive metabolizer (EM) phenotypes.
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Harmalol
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of harmalol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the determination of this compound in various matrices, including plant extracts and biological samples, and is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a naturally occurring beta-carboline alkaloid found in several plants, most notably Peganum harmala. It is known for its diverse pharmacological activities, including its role as a potent vasodilator and its interaction with various receptors in the central nervous system. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. HPLC is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the separation and quantification of this compound and related alkaloids.
This application note details two distinct HPLC methods for this compound analysis, summarizing their chromatographic conditions and validation parameters to aid in method selection and implementation. A comprehensive experimental protocol is also provided.
Comparative HPLC Methods for this compound Analysis
Two primary HPLC methods for the analysis of this compound, often in conjunction with other harmala alkaloids, are summarized below. Method 1 employs an isocratic elution, offering simplicity and robustness, while Method 2 utilizes a gradient elution for potentially improved resolution of complex mixtures.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Metasil ODS Column | Tracer Excel 120 ODSA (150x4.6 mm, 5 µm) |
| Mobile Phase | Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v), pH adjusted to 8.6 with triethylamine | Potassium phosphate buffer (10 mM, pH 7.0):Acetonitrile (100:30 v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.5 mL/min | 1.5 mL/min |
| Detection Wavelength | 330 nm | 330 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Not Specified | Room Temperature (25°C) |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 30.750 - 246 | 0.5 - 20 |
| Correlation Coefficient (r²) | Not Specified | >0.998 |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.5 µg/mL |
| Precision (RSD%) | Not Specified | Within-day: 2.0%, Between-day: Not Specified for this compound |
| Accuracy | Not Specified | Not Specified |
Experimental Protocol: Isocratic HPLC Analysis of this compound (Based on Method 2)
This protocol provides a step-by-step guide for the quantitative analysis of this compound using the isocratic HPLC method.
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Solvent delivery pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Tracer Excel 120 ODSA column (150x4.6 mm, 5 µm) or equivalent C18 column
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase (Potassium phosphate buffer (10 mM, pH 7.0):Acetonitrile (100:30 v/v)) :
-
Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 10 mM potassium phosphate buffer.
-
Adjust the pH of the buffer to 7.0 using orthophosphoric acid.
-
Mix 1000 mL of the prepared buffer with 300 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL) :
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Store the stock solution at 4°C in a dark container.
-
-
Working Standard Solutions :
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5, 1, 5, 10, 15, 20 µg/mL).
-
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material (Peganum harmala seeds). The specific extraction method may need to be optimized depending on the sample matrix.
-
Grind the dried plant material into a fine powder.
-
Accurately weigh a specific amount of the powdered sample (e.g., 1 g).
-
Extract the sample with a suitable solvent, such as methanol, using techniques like maceration, sonication, or Soxhlet extraction. A common method involves macerating the sample three times with 25 mL of methanol for 1 hour each time.
-
Filter the extract through a suitable filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a known volume of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1 (Method 2).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and the peak areas for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be >0.998 for a good linear fit.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and any dilution factors used during sample preparation.
Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing the HPLC separation of this compound.
Application Notes: LC-MS/MS for the Detection and Quantification of Harmalol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol is a beta-carboline alkaloid and a metabolite of harmaline and harmine, compounds found in various plants, notably Peganum harmala. These alkaloids are of significant interest due to their diverse pharmacological activities, including monoamine oxidase (MAO) inhibition and potential therapeutic applications. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed protocol for the determination of this compound in biological samples, primarily focusing on plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle of the Method
This method utilizes the principles of reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components, followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. An internal standard (IS) is employed to correct for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., 9-aminoacridine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., beagle dog plasma)
Instrumentation
-
Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18 column or equivalent.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1]
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add a working solution of the internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The total run time is typically short, for example, under 5 minutes.[1]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The precursor ion (Q1) would be the protonated molecule [M+H]+. The specific m/z for the precursor and the product ion (Q3) should be optimized by direct infusion of a standard solution.
-
Internal Standard: The precursor and product ions for the selected internal standard should also be optimized.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and collision gas pressure should be optimized for maximum signal intensity.
Data Presentation
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous determination of harmine, harmaline, harmol, and this compound in beagle dog plasma.[1]
| Parameter | This compound |
| Linearity Range | 1.00 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.9959 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (RSD%) | < 6.26% |
| Inter-day Precision (RSD%) | < 7.51% |
| Accuracy | 94.56 - 112.23% |
| Extraction Recovery | 89.07 - 101.44% |
| Matrix Effect | 94.48 - 105.77% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Signaling Pathways
This compound has been shown to interact with specific signaling pathways, which is relevant for understanding its pharmacological and toxicological effects.
This compound can induce melanogenesis in melanoma cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This leads to the phosphorylation of cAMP response element-binding protein (CREB) and increased expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes.
Caption: this compound-induced melanogenesis signaling pathway.
This compound can inhibit the activity of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics, including pro-carcinogens. This inhibition occurs at both the transcriptional and post-translational levels.
Caption: Mechanisms of CYP1A1 inhibition by this compound.
References
- 1. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional and posttranslational inhibition of dioxin-mediated induction of CYP1A1 by harmine and harmol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Harmalol from Peganum harmala Seeds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the extraction of harmalol, a bioactive β-carboline alkaloid, from the seeds of Peganum harmala (Syrian rue). This compound, along with related compounds like harmine and harmaline, is of significant interest to the pharmaceutical industry due to its diverse pharmacological activities, including potential anticancer and neuroprotective effects. The following sections detail the necessary materials, step-by-step extraction procedures, quantitative analysis of various extraction methods, and diagrams of the experimental workflow and relevant biological signaling pathways.
Introduction
This compound is a fluorescent psychoactive indole alkaloid belonging to the β-carboline family. It is found in significant quantities in the seeds of Peganum harmala, a perennial plant native to the Mediterranean region, the Middle East, and Central Asia. This compound and its structural analogs, harmine and harmaline, are known to act as reversible monoamine oxidase inhibitors (MAOIs), specifically targeting MAO-A. This activity, along with interactions with DNA topoisomerases and various signaling pathways, contributes to its wide range of therapeutic potentials, including antitumor, anti-inflammatory, and antimicrobial properties. These application notes provide detailed methodologies for researchers to efficiently extract and isolate this compound for further investigation and drug development.
Experimental Protocols
This section outlines a standard acid-base extraction protocol synthesized from established methods for isolating harmala alkaloids. This procedure is effective for obtaining a crude mixture of total alkaloids, which can then be further purified to isolate this compound.
Materials and Reagents
-
Plant Material: Dried seeds of Peganum harmala.
-
Grinding Equipment: Coffee grinder or laboratory mill.
-
Solvents:
-
Hexane or Petroleum Ether (for defatting)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Chloroform or Ethyl Acetate
-
Deionized or distilled water
-
-
Acids and Bases:
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate
-
-
Apparatus:
-
Beakers and Erlenmeyer flasks
-
Reflux apparatus or Soxhlet extractor
-
Separatory funnel
-
Filtration system (Buchner funnel, filter paper)
-
Centrifuge
-
Rotary evaporator
-
pH meter or litmus paper
-
Protocol: Acid-Base Extraction
This protocol is a multi-step process involving defatting, acidic extraction, and basic precipitation.
Step 1: Seed Preparation and Defatting
-
Grind the dried Peganum harmala seeds into a fine powder using a coffee grinder or mill.
-
Place 30-50 g of the powdered seeds into a conical flask.
-
Add a non-polar solvent such as hexane or petroleum ether at a ratio of approximately 2-5 mL per gram of seed powder.
-
Stir the mixture for 30-60 minutes at room temperature. This step removes oils and fats, which can interfere with subsequent extraction steps.
-
Filter the mixture using a Buchner funnel to separate the defatted seed powder from the solvent. Discard the solvent. Allow the seed powder to air dry completely.
Step 2: Acidic Alkaloid Extraction
-
Transfer the defatted seed powder to a flask.
-
Prepare an acidic extraction solution. A common solution is a mixture of 5% HCl in 60% methanol. Alternatively, an acetic acid solution (e.g., 30g acetic acid per liter of water) can be used.
-
Add the acidic solution to the seed powder at a ratio of approximately 4-5 mL per gram of initial seed weight.
-
Heat the mixture to 50-60°C for 30-60 minutes with continuous stirring. This can be performed using a hot plate or a reflux apparatus. The acidic condition converts the alkaloids into their salt form, which is soluble in the aqueous-alcoholic solution.
-
After heating, separate the liquid extract from the solid plant material. This can be achieved by filtration or centrifugation. Collect the supernatant/filtrate.
-
If using an alcohol-based solution, evaporate the methanol or ethanol from the filtrate using a rotary evaporator or by gentle heating on a water bath. This leaves an acidic aqueous solution containing the alkaloid salts.
Step 3: Basification and Free-Base Extraction
-
Alkalinize the acidic aqueous extract by slowly adding a base, such as 2
Application Notes and Protocols: Harmalol as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of harmalol as a fluorescent probe for cellular imaging. While this compound, a beta-carboline alkaloid, has been studied for its various biological activities, its application as a dedicated fluorescent imaging agent is an emerging area of interest. This document summarizes its known photophysical properties, outlines protocols for its use in cellular imaging, and discusses its interaction with cellular signaling pathways.
Introduction to this compound
This compound is a naturally occurring beta-carboline alkaloid found in several plants, notably Peganum harmala. It is a derivative of harmaline and has garnered attention for its diverse pharmacological effects, including antioxidant, antitumor, and neuroprotective properties. Its intrinsic fluorescence makes it a candidate for use as a fluorescent probe in biological systems. The 7-hydroxyl group on the carboline ring is crucial for its fluorescent properties, which are sensitive to the local microenvironment.
Photophysical Properties of this compound
The fluorescence of this compound is influenced by factors such as solvent polarity and pH. While comprehensive data within a cellular context is limited, studies in various solvents and with biomolecules provide insights into its spectral characteristics. The following tables summarize the available quantitative data for this compound and the closely related compound, harmaline.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~371 nm | In the presence of DNA in buffer (pH 6.8)[1] |
| Emission Maximum (λem) | ~470-490 nm | In aqueous solutions and in the presence of DNA[2] |
| Molar Extinction Coefficient (ε) | 18,000-22,000 M⁻¹cm⁻¹ | In various organic solvents[2] |
| Fluorescence Quantum Yield (ΦF) | Data not available | In a cellular environment |
| Fluorescence Lifetime (τ) | Data not available | In a cellular environment |
Note: The photophysical properties of this compound can be significantly influenced by its binding to intracellular components. The data presented should be considered as a starting point for imaging experiments.
Table 2: Photophysical Properties of Harmaline (a related β-carboline)
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~365 nm | In buffer solution |
| Emission Maximum (λem) | ~483 nm | In buffer solution |
| Fluorescence Lifetime (τ) | ~5.4 ns | In buffer solution |
Note: Harmaline is structurally similar to this compound and its properties may provide an indication of the expected spectral behavior of this compound.
Cellular Uptake and Subcellular Localization
The precise mechanisms of this compound's cellular uptake and its specific subcellular localization have not been extensively characterized. As a small, relatively lipophilic molecule, it is likely to passively diffuse across the plasma membrane. One study has investigated the subcellular internalization of this compound, but the definitive organellar targets remain to be elucidated.[3] To determine the specific localization of this compound within cells, co-staining with organelle-specific fluorescent markers is recommended.
Experimental Protocols
The following are generalized protocols for using this compound as a fluorescent probe for cellular imaging. It is crucial to note that these are suggested starting points and optimization will be required for specific cell types and experimental conditions.
Materials
-
This compound hydrochloride (or other salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging solution (e.g., HBSS)
-
Paraformaldehyde (PFA) for fixed-cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed-cell imaging
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Protocol 1: Live-Cell Imaging
This protocol is designed for the visualization of this compound in living cells.
-
Cell Seeding: Plate cells on a suitable imaging dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Probe Loading:
-
Warm the complete cell culture medium and the live-cell imaging solution to 37°C.
-
Dilute the this compound stock solution to a final working concentration in the pre-warmed medium. A starting concentration range of 1-10 µM is recommended.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Gently remove the loading medium.
-
Wash the cells two to three times with pre-warmed live-cell imaging solution to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength around 370 nm and collect emission in the 450-550 nm range. These settings may need to be adjusted based on the specific microscope filter sets and the intracellular environment.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.
-
Protocol 2: Fixed-Cell Imaging
This protocol is for visualizing this compound in cells that have been fixed.
-
Probe Loading and Fixation:
-
Follow steps 1-3 from the Live-Cell Imaging protocol.
-
After incubation, wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If co-staining with intracellular antibody-based markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets as described for live-cell imaging.
-
Potential Applications and Signaling Pathways
This compound's biological activities suggest its potential use in monitoring specific cellular processes. One such process is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
p38 MAPK Signaling Pathway
Studies have shown that this compound can induce the phosphorylation of p38 MAPK, which is involved in cellular responses to stress, inflammation, and apoptosis.[4][5] This suggests that this compound could be used as a tool to study the dynamics of this pathway.
Caption: this compound-induced p38 MAPK signaling pathway.
Experimental Workflows
General Workflow for Cellular Imaging with this compound
The following diagram illustrates a typical workflow for a cellular imaging experiment using this compound.
Caption: General workflow for cellular imaging.
Workflow for Investigating Subcellular Localization
This workflow outlines the steps to determine the subcellular localization of this compound.
Caption: Workflow for subcellular localization.
Conclusion and Future Perspectives
This compound presents an interesting potential as a fluorescent probe for cellular imaging due to its intrinsic fluorescence and biological activity. However, further research is required to fully characterize its photophysical properties within the complex cellular milieu and to determine its precise subcellular localization. The protocols and information provided herein serve as a foundation for researchers to explore the utility of this compound in their specific cellular imaging applications. Future studies should focus on quantitative measurements of its fluorescence quantum yield and lifetime in live cells, as well as systematic co-localization studies to identify its target organelles. Such information will be invaluable for establishing this compound as a reliable and useful tool in the field of cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells. | Semantic Scholar [semanticscholar.org]
Animal Models for Investigating the In vivo Effects of Harmalol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol, a beta-carboline alkaloid found in various plants, notably Peganum harmala, has garnered significant interest for its diverse pharmacological activities. Preclinical in vivo studies are crucial for elucidating its therapeutic potential and safety profile. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the cardiovascular, neuroprotective, and toxicological effects of this compound.
Data Presentation
The following tables summarize quantitative data from key in vivo studies on this compound.
Table 1: Cardiovascular Effects of this compound in Anesthetized Dogs
| Parameter | Dose | Vehicle | Route of Administration | Effect | Reference |
| Heart Rate | Not specified | Not specified | Intravenous | Decreased | [1] |
| Pulse Pressure | Not specified | Not specified | Intravenous | Increased | [1] |
| Peak Aortic Flow | Not specified | Not specified | Intravenous | Increased | [1] |
| Myocardial Contractile Force | Not specified | Not specified | Intravenous | Increased | [1] |
| Systemic Arterial Blood Pressure | Not specified | Not specified | Intravenous | Inconsistent | [1] |
| Total Peripheral Vascular Resistance | Not specified | Not specified | Intravenous | Inconsistent | [1] |
Table 2: Neuroprotective Effects of this compound in Mouse Models
| Model | This compound Dose | Vehicle | Route of Administration | Key Findings | Reference |
| MPTP-induced Neurotoxicity | 48 mg/kg | Not specified | Co-administration with MPTP | Attenuated the increase in antioxidant enzyme activities and lipid peroxidation. | [2] |
| Scopolamine-induced Memory Impairment | 5, 10, 20 mg/kg | Normal saline | Intraperitoneal (21 days) | Dose-dependently improved memory, decreased brain malondialdehyde and nitric oxide levels, and increased brain-derived neurotrophic factor (BDNF) in the hippocampus. | [3] |
Table 3: Toxicological Profile of this compound in Rodent Models
| Animal Model | This compound Dose | Vehicle | Route of Administration | Key Toxicological Findings | Reference |
| Pregnant Wistar Rats (Embryotoxicity) | 5 and 10 mg/kg | Not specified | Intraperitoneal (Days 1-14 of gestation) | Increased number of resorbed or dead fetuses, decreased fetal body weight, and skeletal variations. | [4] |
Experimental Protocols
Cardiovascular Effects in Anesthetized Dogs
This protocol is adapted from studies investigating the hemodynamic effects of harmala alkaloids.
Objective: To evaluate the acute cardiovascular effects of intravenously administered this compound in anesthetized dogs.
Materials:
-
Male or female mongrel dogs (10-15 kg)
-
Anesthetic agents (e.g., pentobarbital sodium)
-
Saline solution
-
This compound
-
Surgical instruments for catheterization
-
Pressure transducers and recording equipment (for blood pressure and heart rate)
-
Electromagnetic flow probe (for aortic blood flow)
-
Strain-gauge arch (for myocardial contractile force)
Procedure:
-
Anesthetize the dogs with an appropriate anesthetic agent (e.g., pentobarbital sodium, 30 mg/kg, IV). Maintain anesthesia with supplemental doses as needed.
-
Intubate the animal and provide artificial respiration.
-
Catheterize the femoral artery for the measurement of systemic arterial blood pressure and the femoral vein for drug administration.
-
Perform a left thoracotomy at the fifth intercostal space to expose the heart and ascending aorta.
-
Place an electromagnetic flow probe around the ascending aorta to measure aortic blood flow.
-
Suture a strain-gauge arch to the right ventricular myocardium to measure contractile force.
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Record baseline cardiovascular parameters (heart rate, blood pressure, aortic flow, contractile force) for a control period.
-
Administer this compound intravenously at the desired dose(s).
-
Continuously monitor and record all cardiovascular parameters for a specified period after drug administration.
-
At the end of the experiment, euthanize the animal with an overdose of the anesthetic.
Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is based on studies evaluating the neuroprotective potential of beta-carbolines against MPTP-induced neurotoxicity.[2]
Objective: To assess the ability of this compound to protect against dopamine neuron degeneration in a mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Syringes and needles for injections
-
Equipment for tissue homogenization and biochemical assays (e.g., spectrophotometer)
Procedure:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Divide the mice into experimental groups: Control (saline), MPTP-only, and MPTP + this compound.
-
On the day of the experiment, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
For the treatment group, co-administer this compound (e.g., 48 mg/kg) with each MPTP injection.
-
Seven days after the last injection, euthanize the mice by cervical dislocation.
-
Rapidly dissect the brains and isolate the striatum.
-
Homogenize the striatal tissue in an appropriate buffer.
-
Perform biochemical analyses on the homogenates to measure levels of dopamine and its metabolites, antioxidant enzyme activities (e.g., superoxide dismutase, catalase), and markers of oxidative stress (e.g., malondialdehyde).
Assessment of Memory Improvement in a Scopolamine-Induced Amnesia Mouse Model
This protocol is derived from research on the cognitive-enhancing effects of this compound.[3]
Objective: To determine if this compound can ameliorate memory deficits induced by scopolamine in mice.
Materials:
-
Male Swiss albino mice (25-30 g)
-
Scopolamine hydrobromide
-
This compound
-
Normal saline
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week.
-
Divide the animals into groups: Control (saline), Scopolamine-only, and Scopolamine + this compound (at various doses).
-
Administer this compound (e.g., 5, 10, 20 mg/kg, IP) or vehicle (normal saline) daily for a predefined period (e.g., 21 days).
-
Thirty minutes after the final this compound/vehicle administration, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, IP). The control group receives saline instead of scopolamine.
-
Thirty minutes after the scopolamine injection, conduct behavioral tests to assess learning and memory.
-
Morris Water Maze: Train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length. In a subsequent probe trial with the platform removed, measure the time spent in the target quadrant.
-
Passive Avoidance Test: Place the mouse in a two-compartment box (one light, one dark). Administer a mild foot shock when the mouse enters the dark compartment. In a retention test 24 hours later, measure the latency to enter the dark compartment.
-
-
Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus) for biochemical analysis (e.g., acetylcholinesterase activity, antioxidant levels, BDNF levels).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Neuroprotective Effects
Caption: Proposed mechanism of this compound-mediated neuroprotection.
Experimental Workflow for Evaluating Neuroprotective Effects
Caption: Workflow for in vivo neuroprotection studies of this compound.
Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
References
Application Notes: Harmalol as a Photosensitizer in Research
Introduction
Harmalol (1-Methyl-4,9-dihydro-3H-pyrido[4,3-b]indol-7-ol) is a bioactive β-carboline alkaloid derived from plants such as Peganum harmala.[1][2] While traditionally studied for its various pharmacological activities, recent research has highlighted its potential as a photosensitizer (PS) for applications in photodynamic therapy (PDT).[3][4] When activated by light of a specific wavelength, this compound can induce cytotoxic effects, primarily through the generation of reactive oxygen species (ROS) that lead to cellular damage.[5] Its ability to interact with DNA and trigger apoptotic pathways in cancer cells makes it a compound of interest for researchers in oncology and drug development.[5][6]
Mechanism of Action
Photodynamic therapy relies on the interplay of a photosensitizer, light, and molecular oxygen.[7][8] Upon absorption of light energy (typically UVA radiation), the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state.[8][9] This triplet-state photosensitizer can then initiate two primary types of photochemical reactions.
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions or free radicals. These radicals can then react with oxygen to produce cytotoxic ROS like superoxide anions and hydroxyl radicals.[3][8] Studies indicate that this compound primarily operates through a Type I mechanism, causing oxidative damage to purine bases in DNA.[3][10]
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[8][11] While the Type I pathway appears dominant for this compound, the potential for Type II contributions should not be entirely dismissed without specific quantification.[3]
The resulting ROS are highly reactive and have a short lifespan, meaning their damaging effects are confined to the immediate vicinity of their generation.[9] This localized cytotoxicity is a key advantage of PDT.
Biological Effects and Therapeutic Potential
The primary biological consequence of this compound-mediated photosensitization is the induction of DNA damage. Research has shown that upon UVA irradiation, this compound can cause single-strand breaks (SSBs) and oxidative damage to DNA bases, particularly purines.[3][4] This genotoxic stress triggers cellular response pathways that can culminate in programmed cell death, or apoptosis.
In cancer cell lines, such as the human hepatocellular carcinoma cell line HepG2, this compound administration followed by light exposure leads to a significant reduction in cell proliferation.[5] This cytotoxic effect is associated with the generation of ROS, a decrease in mitochondrial membrane potential, and the upregulation of key apoptotic proteins like p53 and caspase-3.[5]
Quantitative Data
The following tables summarize key quantitative parameters reported in the literature for this compound and related compounds.
Table 1: Phototoxicity and Cytotoxicity of this compound
| Cell Line | Compound | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| HepG2 (Human Liver Carcinoma) | This compound | GI₅₀ | 14.2 µM | Dark conditions (no light exposure) | [5] |
| WRL-68 (Human Liver Embryonic) | This compound | Cytotoxicity | Low | Dark conditions (no light exposure) | [5] |
| A2780 (Ovarian Cancer) | Harmaline | IC₅₀ | 300 µM | 24h, dark conditions | [12] |
| NIH/3T3 (Mouse Fibroblast) | Harmaline | IC₅₀ | 417 µM | 24h, dark conditions |[12] |
Note: GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) values represent the concentration required to inhibit cell growth or viability by 50%. Data for phototoxicity (IC₅₀ under irradiation) is a critical area for further research.
Table 2: DNA Interaction and Damage Parameters
| Parameter | Compound | Value | Method/Conditions | Reference |
|---|---|---|---|---|
| Cooperative Binding Affinity (K'ω) | This compound | 4.65 ± 0.7 × 10⁵ M⁻¹ | Scatchard plot from Circular Dichroism (CD) data with Calf Thymus DNA | [5] |
| DNA Stabilization (ΔTₘ) | This compound | 8 °C | Differential Scanning Calorimetry (DSC) with Calf Thymus DNA | [5] |
| Primary DNA Damage Profile | This compound | Single-Strand Breaks (SSBs) & some purine oxidation | UVA irradiation (365 nm) on bacteriophage PM2 DNA | [3][4] |
| Primary DNA Damage Profile | Harmaline | Oxidized purines & sites of base loss (AP sites) | UVA irradiation (365 nm) on bacteriophage PM2 DNA |[3][4] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay
This protocol details a method to assess the phototoxic effects of this compound on adherent cancer cells using a standard cell viability assay (e.g., MTT or PrestoBlue).
Materials:
-
Target cancer cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO, then diluted in media)
-
96-well clear-bottom, black-walled plates (for fluorescence) or standard clear plates (for absorbance)
-
Phosphate-buffered saline (PBS)
-
UVA light source with a filter for the desired wavelength (e.g., 365 ± 20 nm)
-
Radiometer to measure light dose (J/cm²)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include "no drug" controls and "dark toxicity" controls (drug, no light).
-
Incubation: Incubate the plates for a predetermined time (e.g., 4 to 24 hours) to allow for cellular uptake of this compound.
-
Irradiation: a. Gently wash the cells twice with 100 µL of warm PBS to remove any extracellular this compound. b. Add 100 µL of fresh, pre-warmed complete medium. c. Expose the designated plates to UVA light (e.g., 365 nm) to deliver a specific light dose (e.g., 1-5 J/cm²). Keep the "dark toxicity" and "no drug" control plates covered.
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for an additional 24 to 48 hours.
-
Viability Assessment: a. Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution). b. Incubate for the required time (e.g., 1-4 hours for MTT). c. If using MTT, solubilize the formazan crystals. d. Read the plate at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated, unirradiated control. Plot the viability against this compound concentration and determine the IC₅₀ value (the concentration at which there is 50% viability) for the irradiated samples.
Protocol 2: Analysis of Photo-induced DNA Damage via Comet Assay
This protocol measures DNA single-strand breaks (SSBs) in individual cells after this compound-PDT.
Materials:
-
Cells treated as per steps 1-4 of Protocol 1.
-
Comet assay kit (e.g., Trevigen CometAssay®) including LMAgarose, lysis solution, and alkaline unwinding solution.
-
Microscope slides (specially coated for comet assay).
-
Horizontal electrophoresis apparatus.
-
Fluorescence microscope with an appropriate filter for the DNA stain (e.g., SYBR Green).
-
Image analysis software (e.g., Comet Assay IV, ImageJ).
Procedure:
-
Cell Treatment: Treat cells with this compound and irradiate them as described previously. Use a non-toxic dose to ensure cell membranes are intact. Harvest cells immediately after irradiation.
-
Cell Embedding: a. Resuspend harvested cells in ice-cold PBS at ~1 x 10⁵ cells/mL. b. Combine the cell suspension with molten LMAgarose at a 1:10 (v/v) ratio and immediately pipette onto a CometSlide™. c. Place the slide flat at 4°C in the dark for 10-15 minutes to solidify the agarose.
-
Cell Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for 30-60 minutes.
-
Alkaline Unwinding: Immerse the slides in a freshly prepared alkaline unwinding solution (e.g., pH > 13) and let them sit at room temperature in the dark for 20-60 minutes. This step unwinds the DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis chamber filled with the same alkaline solution. Apply voltage (e.g., ~1 V/cm) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate towards the anode, forming a "comet tail."
-
Staining and Visualization: a. Gently rinse the slides with a neutralization buffer and then with distilled water. b. Allow the slides to dry completely. c. Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Capture images of the comets and analyze them using software to quantify the amount of DNA in the tail versus the head. The "tail moment" is a common metric used to quantify DNA damage.
Protocol 3: Measurement of Intracellular ROS Generation
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS production.
Materials:
-
DCFH-DA probe.
-
Cells, culture medium, 96-well plates.
-
This compound and UVA light source.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow to adhere.
-
Probe Loading: a. Wash cells with warm PBS. b. Load cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.
-
This compound Treatment: Wash the cells to remove excess probe and add medium containing the desired concentration of this compound. Incubate for the appropriate uptake time.
-
Irradiation and Measurement: a. Place the plate in a pre-warmed fluorescence plate reader. b. Measure the baseline fluorescence (Excitation/Emission ~485/535 nm). c. Irradiate the cells with the UVA light source for a short duration. d. Immediately after irradiation, measure the fluorescence intensity again. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Data Analysis: Express the ROS generation as the fold-increase in fluorescence intensity over the baseline or compared to untreated controls.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. DNA binding and apoptotic induction ability of this compound in HepG2: Biophysical and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 9. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitizing properties and subcellular localisation of 3,4-dihydro-?-carbolines harmaline and this compound - CONICET [bicyt.conicet.gov.ar]
- 11. Studies on the nature of in vitro and in vivo photosensitization reactions by psoralens and porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Harmalol with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harmalol, a beta-carboline alkaloid derived from plants of the Peganum genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities stem from its interaction with various protein targets implicated in a range of diseases. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the potential mechanisms of action of this compound. This document provides detailed application notes and protocols for conducting molecular docking studies of this compound with its putative target proteins.
Target Proteins for this compound
Molecular docking studies have identified several potential protein targets for this compound, spanning various therapeutic areas:
-
Neurodegenerative Diseases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy in the management of Alzheimer's disease. This compound has shown a high binding affinity for both AChE and BChE in silico[1].
-
Cancer: Tubulin is a crucial protein involved in microtubule formation, which is essential for cell division. Inhibition of tubulin polymerization is a validated anticancer strategy. Docking studies suggest that this compound can bind to the colchicine binding site of tubulin, potentially disrupting microtubule dynamics[2].
-
Inflammatory Diseases: Myeloperoxidase (MPO) is an enzyme involved in oxidative stress and inflammatory responses. This compound has been investigated as a potential inhibitor of MPO, with docking studies indicating favorable binding interactions[3].
-
Infectious Diseases: In the context of malaria, proteins from Plasmodium falciparum have been explored as targets for harmala alkaloids. While specific docking studies on this compound with a wide range of P. falciparum proteins are emerging, related compounds have shown significant binding to proteins like pfPK5[4].
-
Nucleic Acids: Beyond proteins, this compound has also been shown to interact with DNA and RNA, suggesting a broader mechanism of action that could contribute to its cytotoxic effects[5][6][7][8].
Quantitative Data Summary
The following tables summarize the quantitative data from molecular docking studies of this compound with various target proteins. Binding energy is a measure of the affinity between the ligand (this compound) and the protein target, with more negative values indicating stronger binding.
| Target Protein | Organism | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | Homo sapiens | 4EY7 | -8.6 | Not explicitly detailed | [1] |
| Butyrylcholinesterase (BChE) | Homo sapiens | 4BDS | -8.0 | Not explicitly detailed | [1] |
| Tubulin (Colchicine site) | Bos taurus | 1SA0 | -7.2 | CYS241, LEU248, ALA250, VAL318 | [2] |
| Myeloperoxidase | Homo sapiens | 1D2V | -7.5 | HIS95, ARG239, GLN91 | [3] |
| pfPK5 | P. falciparum | Not specified | -6.5 | LYS35, ASN44 | [4] |
Note: The PDB IDs provided are representative examples used in similar docking studies. The exact PDB ID used in each cited study may vary.
Experimental Protocols
A generalized workflow for molecular docking of this compound with a target protein is presented below. This protocol is based on commonly used software such as AutoDock Vina.
Diagram: General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).
-
Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be done using molecular visualization software like UCSF Chimera or Discovery Studio.
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign partial charges (e.g., Gasteiger charges) to each atom. Software like AutoDockTools (ADT) can automate this process.
-
Save in PDBQT format: The prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or ZINC. Alternatively, it can be drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Perform energy minimization of the this compound structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.
-
Define Torsions and Save as PDBQT: Define the rotatable bonds in the this compound molecule. This is crucial for flexible docking. Save the prepared ligand in the PDBQT format using ADT.
Grid Box Generation
-
Identify the Binding Site: The binding site on the target protein can be identified from the position of a co-crystallized ligand in the PDB structure or through blind docking followed by analysis of potential binding pockets.
-
Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand. The size and center of the grid box should be set to encompass the entire binding site. This can be done interactively using ADT.
Running the Docking Simulation
-
Prepare Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinities. A log file will also be created containing the binding energy values for each pose.
Analysis of Docking Results
-
Binding Energy: The primary metric for evaluating the docking results is the binding energy (affinity) provided in the output log file. More negative values indicate a more favorable binding interaction.
-
Root Mean Square Deviation (RMSD): If a known binding pose exists (e.g., from a crystal structure), the RMSD between the docked pose and the experimental pose can be calculated to assess the accuracy of the docking protocol. An RMSD value below 2.0 Å is generally considered a good prediction.
-
Visualization of Interactions: The best-ranked binding pose should be visualized to analyze the interactions between this compound and the amino acid residues of the target protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions using software like PyMOL or Discovery Studio Visualizer.
Signaling Pathways and Visualization
Understanding the signaling pathways in which the target proteins are involved provides a broader context for the potential effects of this compound.
Diagram: Myeloperoxidase and Oxidative Stress Pathway
Caption: Role of MPO in oxidative stress and potential inhibition by this compound.
Diagram: Tubulin Polymerization and Cell Cycle Arrest
Caption: Inhibition of tubulin polymerization by this compound leading to cell cycle arrest.
Conclusion
Molecular docking is a powerful tool for generating hypotheses about the molecular targets of natural products like this compound. The protocols and data presented here provide a framework for researchers to conduct their own in silico investigations into the therapeutic potential of this compound. It is important to note that while docking studies provide valuable insights, the results should be validated through in vitro and in vivo experimental assays to confirm the biological activity and therapeutic relevance.
References
- 1. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 4. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Harmalol's Aqueous Solubility for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving harmalol in aqueous solutions for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound is a β-carboline alkaloid with a relatively nonpolar, planar structure, which contributes to its low intrinsic solubility in water. Its molecular structure favors self-association in aqueous environments to minimize contact with water, leading to precipitation.
Q2: What are the common methods to improve the aqueous solubility of this compound for in vitro experiments?
Several methods can be employed to enhance the aqueous solubility of this compound. The most common and effective techniques include:
-
Using Co-solvents: Employing a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the this compound molecule.
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin host.
-
Nanoformulations: Reducing the particle size of this compound to the nanoscale, for example, through nanoemulsions.
Q3: Which solubilization method is best for my experiment?
The choice of method depends on the specific requirements of your in vitro assay, including the desired final concentration of this compound, the tolerance of the cell line or assay system to solvents or excipients, and the required stability of the solution. The following diagram provides a decision-making workflow to help you select the most appropriate method.
Caption: Decision workflow for selecting a this compound solubilization method.
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer from a DMSO stock solution.
-
Cause: This is a common issue known as "salting out" or precipitation upon dilution. The this compound is soluble in the high concentration of DMSO in the stock solution but crashes out when the DMSO concentration is drastically lowered by adding it to the aqueous buffer.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Your desired final concentration of this compound may be above its solubility limit in the final buffer with the low percentage of DMSO. Try a lower final concentration.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform serial dilutions in your culture medium or buffer. This gradual decrease in DMSO concentration can help keep the this compound in solution.[1]
-
Pre-warm the Buffer: Adding the DMSO stock to a pre-warmed buffer (e.g., 37°C) can sometimes improve solubility.
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, you can slightly increase the final DMSO concentration. However, it is crucial to always have a vehicle control with the same final DMSO concentration to account for any solvent effects. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[1]
-
Vortex Immediately: After adding the DMSO stock to the buffer, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion.
-
Issue 2: My this compound solution is not stable and precipitates over time.
-
Cause: Aqueous solutions of hydrophobic compounds, even when initially clear, can be thermodynamically unstable and precipitate over time, especially when stored at lower temperatures.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of this compound for each experiment and use them immediately.[2]
-
Stock Solution Storage: Store concentrated stock solutions of this compound in 100% DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]
-
Consider Alternative Formulations: If long-term stability in an aqueous medium is required, consider more stable formulations like cyclodextrin inclusion complexes or nanoemulsions.
-
Issue 3: I am observing unexpected biological effects or low activity of this compound in my assay.
-
Cause: Poor solubility can lead to an inaccurate effective concentration of this compound in your experiment. The compound may have precipitated out of solution, or it could be forming aggregates that have different biological activity.
-
Troubleshooting Steps:
-
Visually Inspect Your Working Solution: Before adding the this compound solution to your cells or assay, carefully inspect it for any signs of precipitation or cloudiness.
-
Filter Sterilization: If you need to filter-sterilize your this compound working solution, be aware that the compound may bind to the filter membrane, reducing its concentration. Use a low-protein-binding filter material (e.g., PVDF) and consider testing the concentration of the filtrate.
-
Re-evaluate Your Solubilization Method: If you consistently face issues with bioactivity, it may be necessary to switch to a different solubilization method that provides a more stable and monomeric form of this compound in solution.
-
Data Presentation: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| This compound Hydrochloride | DMSO | 100 mg/mL (422.48 mM) | [3][4] |
| This compound Hydrochloride | DMF | 10 mg/mL | [5] |
| This compound Hydrochloride | Ethanol | 2 mg/mL | [5] |
| This compound Hydrochloride | PBS (pH 7.2) | Insoluble | [6] |
Note: Solubility can be enhanced with ultrasonication and warming.[3][4]
| Method | Description | Potential this compound Solubility |
| pH Adjustment | Based on the pKa values of this compound (phenolic pKa ≈ 8.62, enamino pKa ≈ 11.30), solubility can be increased in alkaline solutions (pH > 9).[7] | pH-dependent, quantitative data for this compound is not readily available. |
| Cyclodextrin Complexation | Encapsulation in cyclodextrins like β-cyclodextrin or its derivatives (e.g., HP-β-CD) can significantly increase aqueous solubility. | A 1:1 molar ratio is often effective. Specific solubility enhancement data for this compound is not available, but this method is widely used for similar molecules. |
| Nanoemulsion | Formulation of this compound into oil-in-water nanoemulsions can improve solubility and stability. | Formulation-dependent. Can potentially achieve higher concentrations than simple aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound hydrochloride in DMSO for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM, 50 mM, or up to 100 mg/mL).[3][4]
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath. To further aid dissolution, the tube can be warmed to 37°C.[3]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Workflow for Preparing a Working Solution from DMSO Stock:
Caption: Workflow for preparing a this compound working solution from a DMSO stock.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Filtration device (0.22 µm filter)
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 1-10% w/v solution). Stir until the HP-β-CD is completely dissolved.
-
Complexation: Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously. The molar ratio of this compound to HP-β-CD will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the this compound is encapsulated.
-
Removal of Undissolved Compound: After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Quantification (Optional but Recommended): The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to ascertain the extent of solubility enhancement.
Protocol 3: Example In Vitro Study - CYP1A1 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Cytochrome P450 1A1 (CYP1A1) in human hepatoma (HepG2) cells. This protocol is adapted from El Gendy et al. (2012).[8][9]
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as an inducer of CYP1A1
-
This compound working solutions (prepared as per Protocol 1)
-
7-Ethoxyresorufin (7-ER), a substrate for CYP1A1
-
Assay buffer (e.g., Tris-HCl with NaCl, pH 7.8)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
CYP1A1 Induction: Treat the cells with a known concentration of TCDD (e.g., 1 nM) for 24 hours to induce the expression of CYP1A1.
-
This compound Treatment: Remove the TCDD-containing medium, wash the cells with PBS, and then add fresh medium containing various concentrations of this compound (e.g., 0.5-12.5 µM). Incubate for a short period (e.g., 15-30 minutes).
-
Enzymatic Reaction: Add the CYP1A1 substrate, 7-ER, to each well and incubate at 37°C. The CYP1A1 enzyme will metabolize 7-ER to the fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the fluorescence of resorufin using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of CYP1A1 inhibition by comparing the fluorescence in the this compound-treated wells to the vehicle control (TCDD-treated cells without this compound).
Signaling Pathway: this compound Inhibition of TCDD-induced CYP1A1 Activity
Caption: Simplified signaling pathway of TCDD-induced CYP1A1 expression and its inhibition by this compound.[8][9][10]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorence in Harmalol Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence interference in harmalol microscopy.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound microscopy?
Autofluorescence is the natural emission of light by biological structures when they are excited by an external light source.[1] This intrinsic fluorescence can be problematic in fluorescence microscopy as it can obscure the specific signal from the fluorophore of interest, in this case, this compound.[1] The primary issue is a low signal-to-noise ratio, where the background autofluorescence makes it difficult to distinguish the true this compound signal, potentially leading to misinterpretation of the data.[2]
Q2: What are the common sources of autofluorescence in biological samples?
Autofluorescence can originate from various endogenous molecules within cells and tissues. Common sources include:
-
Metabolic cofactors: NADH and flavins are key culprits.[1][2][3]
-
Structural proteins: Collagen and elastin, particularly abundant in connective tissues, are highly autofluorescent.[1][2][3]
-
Aging pigments: Lipofuscin is a significant source of autofluorescence, especially in aged tissues like the brain and retina.[2][3][4][5] It is an aggregate of oxidized proteins and lipids and fluoresces brightly across a broad spectrum.[4][5]
-
Red blood cells: The heme group in red blood cells exhibits broad autofluorescence.[6][7]
-
Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence by cross-linking proteins.[3][7][8][9]
Q3: What are the fluorescence properties of this compound?
This compound is a fluorescent β-carboline alkaloid. Its spectral properties can vary with the environment (e.g., solvent, pH). Generally, it is excited by ultraviolet to violet light and emits in the blue-green region of the spectrum.
| Parameter | Wavelength Range |
| Excitation Maximum | ~370-382 nm |
| Emission Maximum | ~473-490 nm[10][11] |
Note: These values are approximate and can shift. It is recommended to characterize the spectrum of your this compound standard in your specific experimental buffer.
Q4: How can I determine if the signal I'm observing is from this compound or autofluorescence?
The best practice is to include an unstained control sample in your experiment. This control sample should undergo the exact same preparation and imaging protocol as your this compound-treated sample, but without the addition of this compound. Any fluorescence observed in this unstained control can be attributed to autofluorescence.[2][7] Comparing the images from the stained and unstained samples will help you gauge the level of autofluorescence and its contribution to your total signal.
Troubleshooting Guides
Problem: High background fluorescence is obscuring my this compound signal.
High background can be tackled through a combination of sample preparation, imaging optimization, and post-processing techniques.
Certain chemical reagents can reduce autofluorescence. Sudan Black B is a commonly used agent that is particularly effective against lipofuscin.[5][12][13]
Click to view the Experimental Protocol for Sudan Black B Treatment
Objective: To reduce autofluorescence, particularly from lipofuscin, in fixed tissue sections.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Staining jars
Procedure:
-
Prepare SBB Solution: Create a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol.[13] Stir the solution overnight in the dark to ensure it is fully dissolved, and then filter it to remove any particulate matter.[13]
-
Rehydrate Sections: For paraffin-embedded sections, deparaffinize and rehydrate your tissue sections through a graded ethanol series to water.
-
Perform Immunostaining (if applicable): Complete all your standard immunofluorescence staining steps before SBB treatment.
-
Incubate with SBB: After the final wash of your staining protocol, immerse the slides in the SBB solution for 10-20 minutes at room temperature.[13][14] The optimal incubation time may vary depending on the tissue type and should be optimized.
-
Wash: Wash the sections thoroughly to remove excess SBB. This can be done with several changes of PBS or by briefly dipping the slides in 70% ethanol followed by PBS washes. Crucially, avoid using detergents in wash steps after SBB treatment, as this can remove the dye. [13]
-
Mount and Image: Mount the coverslip using an appropriate mounting medium and proceed with imaging.
Note: While effective, Sudan Black B can sometimes introduce a fine, dark precipitate or a reddish background fluorescence in far-red channels.[5][15] It is essential to test its suitability for your specific application.
Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of the interfering endogenous fluorophores before imaging your target.[16][17]
Click to view the Experimental Protocol for Photobleaching
Objective: To reduce background autofluorescence by exposing the sample to high-intensity light before labeling with the fluorescent probe.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) or a dedicated photobleaching apparatus (e.g., using white light LEDs).[16]
-
Your prepared, unlabeled tissue sections on slides.
Procedure:
-
Prepare Sample: Mount your rehydrated and (if necessary) antigen-retrieved tissue section on the microscope stage.
-
Expose to Light: Illuminate the sample with a broad-spectrum light source for a period ranging from several minutes to a few hours.[18] The optimal duration will depend on the intensity of your light source and the nature of the autofluorescence in your tissue.[17]
-
Microscope-based method: Use a wide-field epifluorescence microscope. Open the shutter and expose the sample to the full intensity of the lamp. You can cycle through different filter cubes (e.g., DAPI, FITC, TRITC) to bleach a broader range of autofluorescent species.
-
LED array method: Place the slide in a low-cost, custom-built chamber equipped with high-intensity white phosphor LED arrays.[16]
-
-
Monitor Bleaching: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced. Be careful not to over-bleach, which could potentially damage the tissue.
-
Proceed with Staining: Once the autofluorescence is minimized, proceed with your standard this compound staining protocol.
-
Image: Image the sample using minimal excitation light exposure to prevent photobleaching of your this compound signal.[19]
Note: Photobleaching is generally considered to have minimal effect on subsequent antibody-based staining.[16][17]
If your microscope is equipped with a spectral detector, you can use spectral unmixing to computationally separate the this compound signal from the autofluorescence background.[20][21][22] This technique relies on the fact that different fluorescent molecules have unique emission spectra.
Caption: Workflow for spectral unmixing to isolate this compound signal.
To perform spectral unmixing, you first need to acquire a "lambda stack" or "spectral image" of your sample. Then, you provide the software with the reference emission spectrum for this compound (obtained from a pure standard) and the reference spectrum for autofluorescence (obtained from an unstained control tissue). The algorithm then calculates the contribution of each spectrum to every pixel in your image, effectively separating them into different channels.[23]
Problem: I can't distinguish between this compound and lipofuscin autofluorescence.
Lipofuscin is particularly challenging due to its broad excitation and emission spectra, which can overlap significantly with blue-green fluorophores like this compound.[4][24]
| Fluorophore | Excitation Range (nm) | Emission Range (nm) |
| This compound | ~370-382 | ~473-490[10][11] |
| Lipofuscin | 345-490[4] | 460-670[4] |
-
Use a Quenching Agent: Treat your samples with a reagent known to be effective against lipofuscin. Commercial reagents like TrueBlack® are designed for this purpose and often have less off-target background fluorescence than Sudan Black B.[5][15]
-
Optimize Imaging Filters: While there is overlap, you can try to optimize your filter sets. Use a narrow bandpass emission filter centered on this compound's peak emission to exclude as much of the longer-wavelength lipofuscin fluorescence as possible.
-
Apply Spectral Unmixing: This remains the most powerful method. Because lipofuscin has a very broad emission spectrum, it is spectrally distinct from the relatively narrower emission of this compound.[25][26][27] By providing a reference spectrum for lipofuscin from an unstained control, the unmixing algorithm can effectively subtract its contribution.
Caption: Decision workflow for troubleshooting autofluorescence.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. biotium.com [biotium.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. Causes of Autofluorescence [visikol.com]
- 10. Sustainable next-generation color converters from P. harmala seed extracts for solid-state lighting - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01150C [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. zellbio.eu [zellbio.eu]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. biocompare.com [biocompare.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. bio-rad.com [bio-rad.com]
- 22. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 24. bioone.org [bioone.org]
- 25. Spectral profiling of autofluorescence associated with lipofuscin, Bruch's Membrane, and sub-RPE deposits in normal and AMD eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimization of Mobile Phase for Harmalol Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for harmalol separation using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Peak Resolution Between this compound and Other Harmala Alkaloids
-
Question: I am observing poor separation or co-elution of this compound with other harmala alkaloids like harmine or harmaline. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge when analyzing structurally similar compounds.[1][2] Here are several strategies to improve the separation of this compound:
-
Mobile Phase Composition Adjustment: The organic modifier and its ratio to the aqueous phase are critical for achieving optimal selectivity.[3][4]
-
Solvent Strength: Try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will generally increase retention times and may improve the separation between closely eluting peaks.[2]
-
Solvent Type: If you are using acetonitrile, consider switching to methanol or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
-
pH Modification: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound.[5][6] Adjusting the pH with a suitable buffer (e.g., phosphate or acetate buffer) can alter the charge state of the analytes and improve separation. For basic compounds like harmala alkaloids, a mobile phase pH in the range of 3-7 is often a good starting point.
-
Additives: The addition of ion-pairing agents or amine modifiers like triethylamine to the mobile phase can help to reduce peak tailing and improve the peak shape of basic compounds, thereby enhancing resolution.[5]
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient elution method can be beneficial.[1][7] A shallow gradient, where the organic solvent concentration increases slowly over time, can effectively separate complex mixtures of analytes.[2]
-
Column Selection:
-
Stationary Phase: Ensure you are using a suitable stationary phase. C18 columns are commonly used for the separation of harmala alkaloids. However, if resolution is still an issue, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column.[2]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column can increase column efficiency and improve resolution.[2]
-
-
Issue 2: Excessive Peak Tailing of the this compound Peak
-
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I obtain a more symmetrical peak?
-
Answer: Peak tailing is often observed for basic compounds like this compound and can be caused by several factors.[5][6][8] Here’s how to troubleshoot this issue:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.[5][6]
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[5]
-
Amine Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[5]
-
Column Choice: Using an end-capped C18 column or a column specifically designed for the analysis of basic compounds can minimize silanol interactions.[6]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[9][10] Try reducing the injection volume or diluting the sample.
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can contribute to band broadening and peak tailing.[6][10] Ensure that all connections are made correctly and that the tubing length is minimized.
-
Issue 3: Unstable or Drifting Retention Times for this compound
-
Question: The retention time of my this compound peak is shifting between injections. What could be causing this instability?
-
Answer: Fluctuations in retention time can compromise the reliability of your analytical method.[11] The following factors should be investigated:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each run. Even small variations in the solvent ratios can lead to shifts in retention time.[9]
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and unstable retention times.[12][13]
-
Evaporation: Over time, the more volatile component of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase regularly.
-
-
Pump Performance: A malfunctioning pump or the presence of leaks in the system can lead to an inconsistent flow rate.[12] Check for any visible leaks and monitor the pump pressure for any unusual fluctuations.
-
Column Temperature: Variations in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.[9][14] Using a column oven to maintain a constant temperature is highly recommended.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause retention times to drift at the beginning of a sequence.
-
Quantitative Data Summary
The following table summarizes mobile phase compositions and chromatographic conditions from a published method for the separation of harmala alkaloids, including this compound.
| Parameter | Condition | Reference |
| Mobile Phase | Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3, v/v/v/v) | [15] |
| pH | 8.6 (adjusted with triethylamine) | [15] |
| Column | Metasil ODS | [15] |
| Flow Rate | 1.5 mL/min | [15] |
| Detection | 330 nm | [15] |
| Elution Mode | Isocratic | [15] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
This protocol is based on a published method for the separation of harmala alkaloids.[15]
-
Reagents and Solvents:
-
Isopropyl alcohol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Triethylamine (analytical grade)
-
-
Procedure:
-
In a clean 1000 mL volumetric flask, combine 200 mL of isopropyl alcohol, 200 mL of acetonitrile, and 600 mL of deionized water.
-
Add 0.6 mL of formic acid to the mixture.
-
Adjust the pH of the solution to 8.6 using triethylamine.
-
Bring the final volume to 1000 mL with deionized water.
-
Degas the mobile phase for at least 15 minutes using a vacuum degasser or by sonication before use.
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound HPLC Separation
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mastelf.com [mastelf.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. chromacademy.com [chromacademy.com]
- 15. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photodegradation of harmalol during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photodegradation of harmalol during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellowish/brownish) during my experiment. What is happening?
A1: A color change in your this compound solution is a common indicator of degradation, specifically photooxidation. This compound, a β-carboline alkaloid, is susceptible to degradation when exposed to light, especially in the presence of oxygen.[1][2] This process can be influenced by the pH of your solution and the solvent used. The color change is due to the formation of degradation products, which may interfere with your experimental results.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be related to degradation?
A2: Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication that your this compound sample has degraded. Photodegradation can lead to the formation of various byproducts, which will elute at different retention times during HPLC analysis.[3] It is crucial to use a validated stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.[3][4]
Q3: Can the type of solvent I use affect the stability of this compound?
A3: Absolutely. The stability of this compound can be significantly influenced by the solvent system. For instance, the presence of water in organic solvents can affect the prototropic equilibria and potentially the rate of degradation. The polarity and pH of the solvent are critical factors. It is recommended to assess the stability of this compound in your specific experimental solvent system as part of your initial method development.
Q4: What are the primary factors that accelerate the photodegradation of this compound?
A4: The primary factors that accelerate this compound photodegradation are:
-
Light Exposure: Direct exposure to light, particularly UV and certain visible light wavelengths, is the main driver of degradation.
-
Oxygen: The presence of dissolved oxygen in the solution facilitates photooxidative reactions.[2]
-
pH: The pH of the solution can affect the ionic state of this compound and the rate of degradation.[2]
-
Excitation Source: The wavelength and intensity of the light source can influence the rate and pathway of degradation.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. High-intensity light exposure. 2. Presence of oxygen in the solvent. 3. Unfavorable pH of the solution. | 1. Work in a dark room or under red light conditions. Use amber-colored glassware or wrap containers in aluminum foil. 2. Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). 3. Buffer the solution to a pH where this compound exhibits maximum stability (requires preliminary stability studies). |
| Inconsistent results between experimental replicates. | 1. Variable light exposure between samples. 2. Inconsistent handling and storage of samples. 3. Contamination of solvents or reagents. | 1. Ensure all samples are handled with consistent light protection. 2. Establish and adhere to a strict Standard Operating Procedure (SOP) for sample preparation, handling, and storage. 3. Use high-purity (e.g., HPLC grade) solvents and fresh reagents. |
| Precipitate formation in the this compound solution. | 1. Formation of insoluble degradation products. 2. Change in solvent composition due to evaporation. 3. Exceeding the solubility limit of this compound. | 1. Analyze the precipitate to identify if it is a degradation product. Implement preventative measures against degradation. 2. Keep containers tightly sealed to prevent solvent evaporation. 3. Ensure the concentration of this compound is within its solubility range for the chosen solvent. |
Quantitative Data on this compound Stability
Disclaimer: The following data is illustrative and based on general principles of photodegradation of related β-carboline alkaloids. Specific degradation rates for this compound should be determined empirically under your experimental conditions.
Table 1: Illustrative Effect of Light Conditions on this compound Degradation
| Light Condition | Wavelength Range (nm) | Relative Degradation Rate |
| Ambient Laboratory Light | 400-700 | Low to Moderate |
| Direct Sunlight | 300-2500 | High |
| UV-A Lamp | 315-400 | High |
| UV-C Lamp | 100-280 | Very High |
| Dark (Control) | N/A | Negligible |
Table 2: Illustrative Influence of pH and Temperature on this compound Stability in Aqueous Solution (under constant light exposure)
| pH | Temperature (°C) | Relative Stability |
| 4 | 25 | Moderate |
| 7 | 25 | Lower |
| 9 | 25 | Low |
| 7 | 4 | Higher |
| 7 | 40 | Much Lower |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound in Solution
Objective: To determine the rate of photodegradation of this compound under specific light, temperature, and pH conditions.
Materials:
-
This compound standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH
-
Amber and clear glass vials
-
A calibrated light source (photostability chamber or specific wavelength lamp)
-
HPLC system with a UV detector
-
Calibrated pH meter and thermometer
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare experimental solutions at the desired concentration in the chosen buffer and solvent system.
-
Sample Aliquoting: Aliquot the experimental solution into both amber (dark control) and clear (exposed sample) vials.
-
Exposure: Place the clear vials under the calibrated light source for a defined period. Keep the amber vials in the same environmental conditions but protected from light.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from both the exposed and control vials.
-
HPLC Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating HPLC method. A suitable starting point for method development can be found in the literature.[3]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Protocol 2: Best Practices for Handling this compound to Minimize Photodegradation
Objective: To provide a standard operating procedure for handling this compound to ensure its stability during routine experiments.
Procedure:
-
Storage: Store solid this compound and its stock solutions in a dark, cool, and dry place. Amber vials or containers wrapped in aluminum foil are recommended.
-
Solution Preparation: Whenever possible, prepare this compound solutions fresh on the day of use. If solutions need to be stored, they should be kept in the dark at a low temperature (e.g., 4°C).
-
Solvent Preparation: Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon for at least 15 minutes before preparing this compound solutions.
-
Experimental Environment: Conduct all experimental manipulations involving this compound in a dark room or under low-intensity red light.
-
Use of Antioxidants: For long-term experiments, consider the addition of antioxidants to the solution, but ensure they do not interfere with the experiment. The choice of antioxidant will be application-dependent.
-
Container Choice: Always use amber-colored glassware or opaque plasticware for handling this compound solutions.
Visualizations
Caption: Simplified pathway of this compound photooxidation.
Caption: Workflow for assessing this compound photostability.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring potooxidative degradation pathways of harmol and this compound alkaloids in water: effects of pH, excitation sources and atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Refinement of harmalol synthesis reaction conditions for higher yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of harmalol. The focus is on refining reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the O-demethylation of harmaline. Harmaline is a readily available precursor from natural sources like Peganum harmala. This reaction cleaves the methyl ether at the 7-position of the harmaline molecule to yield the corresponding phenol, this compound.
Q2: Which reagents are recommended for the O-demethylation of harmaline?
A2: Strong Lewis acids or proton acids are typically employed for the O-demethylation of harmaline. The most commonly cited reagents for this transformation on similar alkaloid structures are boron tribromide (BBr₃) and hydrobromic acid (HBr) in glacial acetic acid.
Q3: I am observing a low yield in my this compound synthesis. What are the potential causes?
A3: Low yields in this compound synthesis via O-demethylation can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of the demethylating agent to the substrate.
-
Degradation of starting material or product: Harmala alkaloids can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly acidic environments can lead to decomposition.
-
Side reactions: The formation of unwanted byproducts can consume the starting material and reduce the yield of the desired this compound.
-
Suboptimal work-up and purification: Significant product loss can occur during the extraction and purification steps if not performed carefully.
Q4: What are the likely side products when synthesizing this compound from harmaline?
A4: While specific side products for harmaline O-demethylation are not extensively documented in readily available literature, potential side reactions in similar beta-carboline syntheses can include:
-
Re-methylation: Under certain conditions, though unlikely during demethylation, the hydroxyl group of this compound could be methylated if a methylating agent is inadvertently introduced.
-
Ring opening or rearrangement: Although less common, harsh acidic conditions could potentially lead to the opening of the dihydro-β-carboline ring system.
-
Formation of unidentified byproducts: Degradation of the starting material or product under the reaction conditions can lead to a mixture of unidentified impurities.
Q5: How can I monitor the progress of the this compound synthesis reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running a TLC against the harmaline starting material, you can observe the disappearance of the starting material spot and the appearance of the this compound product spot. A suitable solvent system for the TLC would need to be determined empirically but could involve a mixture of a polar solvent like methanol or ethyl acetate and a nonpolar solvent like dichloromethane or hexane.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material (harmaline) remains largely unreacted after the specified reaction time. | 1. Insufficient Reagent: The molar ratio of the demethylating agent (e.g., HBr or BBr₃) to harmaline is too low. 2. Low Reaction Temperature: The reaction temperature is not high enough to drive the demethylation to completion. 3. Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration. | 1. Increase the molar equivalents of the demethylating agent. A typical starting point is 3-5 equivalents. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time, checking for completion periodically with TLC. |
| TLC shows the formation of multiple, unidentified spots with little of the desired product. | 1. Reaction Temperature Too High: Excessive heat can cause degradation of the harmaline starting material or the this compound product. 2. Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, can lead to decomposition. | 1. Reduce the reaction temperature. For some demethylations, starting at a lower temperature (e.g., 0 °C or room temperature) and gradually warming can be effective. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| A good yield is observed on TLC, but the isolated yield is low. | 1. Inefficient Extraction: The this compound product may not be fully extracted from the aqueous phase into the organic phase during work-up. 2. Losses during Purification: Significant product loss can occur during recrystallization or column chromatography. | 1. Ensure the pH of the aqueous layer is appropriately adjusted to ensure the this compound is in its free base form for extraction into an organic solvent. Perform multiple extractions with a suitable solvent. 2. For recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. |
Data Presentation
Table 1: O-Demethylation of Harmaline to this compound - Reaction Conditions and Yields
| Demethylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| HBr (48%) | Glacial Acetic Acid | 80 - 120 | 4 - 8 | 70 - 85 (estimated) | Inferred from similar alkaloid demethylations |
| BBr₃ | Dichloromethane (DCM) | -78 to rt | 2 - 6 | 75 - 90 (estimated) | Inferred from similar alkaloid demethylations |
Note: The yields are estimated based on typical outcomes for O-demethylation of similar alkaloid structures, as specific high-yield protocols for this compound are not extensively detailed in readily available literature.
Experimental Protocols
High-Yield Synthesis of this compound via O-Demethylation of Harmaline with HBr
Materials:
-
Harmaline
-
48% Hydrobromic acid (HBr)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve harmaline (1 equivalent) in glacial acetic acid.
-
Carefully add 48% hydrobromic acid (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the harmaline spot on TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. Be cautious as this will cause vigorous gas evolution (CO₂).
-
Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Characterization: The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and by comparing the data with literature values.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from harmaline.
Technical Support Center: Harmalol in In Vivo Neurotoxicity Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harmalol in the context of in vivo neurotoxicity studies.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experimental design and execution.
Q1: Is this compound expected to be neurotoxic in my in vivo model?
A: The available scientific literature predominantly points towards this compound having neuroprotective effects against various neurotoxins rather than being neurotoxic itself.[1][2] Studies have shown that this compound can attenuate neuronal damage induced by agents like MPTP (a model for Parkinson's disease), dopamine, 6-hydroxydopamine, and scopolamine.[1][2][3] The protective effects are largely attributed to its antioxidant properties, including the scavenging of reactive oxygen species (ROS) and inhibition of monoamine oxidase (MAO).[1][2]
However, it is crucial to consider the dosage. High concentrations of harmala alkaloids, the family to which this compound belongs, can lead to adverse effects. For instance, high doses of total alkaloid extracts from Peganum harmala (which contains this compound) have been associated with excitotoxic reactions like tremors in rats.[4] Therefore, while this compound is generally considered neuroprotective at therapeutic doses, dose-response studies are essential to determine the optimal, non-toxic concentration for your specific experimental model.
Q2: I am observing unexpected adverse effects, such as tremors, in my this compound-treated animals. What could be the cause and how can I mitigate this?
A: Tremors and other signs of excitotoxicity can occur at high doses of harmala alkaloids.[4] Harmala alkaloids, including this compound, are known inhibitors of monoamine oxidase (MAO-A), which can lead to an accumulation of neurotransmitters and downstream central nervous system effects.[5]
Troubleshooting Steps:
-
Review and Adjust Dosage: The most likely cause is that the administered dose of this compound is too high. It is recommended to perform a dose-response study to identify the therapeutic window for neuroprotection without inducing adverse effects in your specific animal model.
-
Evaluate the Vehicle and Route of Administration: Ensure the vehicle used to dissolve this compound is non-toxic and that the route of administration is appropriate for achieving the desired brain concentration without causing acute systemic toxicity.
-
Monitor for Drug Interactions: If co-administering this compound with other compounds, consider potential pharmacokinetic and pharmacodynamic interactions that could potentiate toxicity.
Q3: My results show that this compound is not protecting against neurotoxicity in my experimental paradigm. What are the possible reasons?
A: Several factors could contribute to a lack of neuroprotective efficacy.
Potential Issues and Solutions:
-
Inappropriate Neurotoxicity Model: this compound's neuroprotective effects have been demonstrated against specific neurotoxins that induce oxidative stress and mitochondrial dysfunction.[1][2][6] Its efficacy may be limited in models where these are not the primary pathogenic mechanisms.
-
Suboptimal Dosing Regimen: The timing and frequency of this compound administration relative to the neurotoxic insult are critical. For instance, pre-treatment with this compound has been shown to be effective in some models.[3] You may need to optimize the treatment schedule.
-
Bioavailability Issues: The formulation and route of administration may not be providing sufficient bioavailability of this compound to the central nervous system. Consider evaluating the pharmacokinetic profile of this compound in your model. Harmaline and harmine, related beta-carbolines, are known to be metabolized to this compound.[4]
Q4: How does this compound exert its neuroprotective effects?
A: this compound's neuroprotective mechanisms are primarily linked to its ability to counteract oxidative stress and modulate neurotransmitter systems.
Key Mechanisms:
-
Antioxidant Activity: this compound acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[1][2] It can decrease lipid peroxidation and protein oxidation in the brain.[7][8]
-
Mitochondrial Protection: It helps to preserve mitochondrial function by attenuating the inhibition of electron flow and maintaining membrane potential in the presence of toxins.[1][2][9]
-
MAO Inhibition: As a reversible inhibitor of monoamine oxidase-A (RIMA), this compound can modulate the levels of monoamine neurotransmitters.[5]
-
Modulation of Neurotrophic Factors: Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.[3]
-
Anti-inflammatory Effects: The broader family of beta-carboline alkaloids, including the related compound harmine, has demonstrated anti-inflammatory properties, which may also contribute to neuroprotection.[10]
Data Presentation
Table 1: Summary of this compound's Neuroprotective Effects in In Vivo and In Vitro Models
| Model System | Neurotoxin | This compound Concentration/Dose | Key Protective Outcomes | Reference |
| Mouse Brain | MPTP | 48 mg/kg (co-administration) | Attenuated increases in antioxidant enzyme activities and tissue peroxidation products. | [1] |
| Rat Brain Mitochondria | MPP+ (500 µM) | Not specified for this compound alone | Attenuated inhibition of electron flow and membrane potential formation. | [1] |
| PC12 Cells | Dopamine (200 µM) | 100 µM | Attenuated viability loss. | [1] |
| PC12 Cells | Dopamine (50 µM) | 50 µM | Attenuated apoptosis. | [1] |
| Rat Brain Mitochondria | Dopamine (200 µM) or 6-Hydroxydopamine (100 µM) | Not specified for this compound alone | Decreased alteration of mitochondrial swelling and membrane potential. | [2] |
| Rat Brain Synaptosomes | Catecholamines (10 µM) | Not specified for this compound alone | Reversed depression of Ca2+ uptake. | [2] |
| PC12 Cells | Catecholamines | Not specified for this compound alone | Reduced loss of transmembrane potential and cell viability. | [2] |
| Male Mice | Scopolamine (1 mg/kg) | 10 and 20 mg/kg | Increased brain antioxidant capacity. | [3] |
| Male Mice | Scopolamine (1 mg/kg) | 20 mg/kg | Decreased brain malondialdehyde (MDA) levels. | [3] |
| Male Mice | Scopolamine (1 mg/kg) | 5, 10, and 20 mg/kg | Decreased nitric oxide (NO) levels in the brain. | [3] |
| Male Mice | Scopolamine (1 mg/kg) | 5 and 20 mg/kg | Increased brain-derived neurotrophic factor (BDNF) gene expression. | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound's Neuroprotection Against MPTP-Induced Neurotoxicity in Mice
This protocol is based on the methodology described by Lee et al., 2000.[1]
-
Animal Model: Male C57BL/6 mice.
-
Groups:
-
Control (vehicle)
-
MPTP-treated (e.g., 30 mg/kg, i.p., for 4 days)
-
MPTP + this compound-treated (e.g., 48 mg/kg this compound, i.p., co-administered with MPTP)
-
This compound-treated (e.g., 48 mg/kg, i.p.)
-
-
Procedure:
-
Administer treatments as per the group assignments.
-
24 hours after the final injection, euthanize the animals and dissect the brain regions of interest (e.g., basal ganglia, diencephalon plus midbrain).
-
Homogenize the brain tissue for biochemical analyses.
-
-
Outcome Measures:
-
Antioxidant Enzyme Activities: Measure the activities of superoxide dismutase (SOD), catalase, and glutathione peroxidase.
-
Oxidative Stress Markers: Quantify the levels of malondialdehyde (MDA) and carbonyls as indicators of lipid peroxidation and protein oxidation, respectively.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection to assess the extent of dopaminergic neurodegeneration.
-
Protocol 2: Evaluation of this compound's Effect on Scopolamine-Induced Memory Impairment and Oxidative Stress in Mice
This protocol is adapted from the study by Gorgani et al., 2021.[3]
-
Animal Model: Male mice.
-
Groups (for a 21-day study):
-
Control (normal saline)
-
Scopolamine-treated (1 mg/kg)
-
Scopolamine + this compound (5, 10, or 20 mg/kg)
-
-
Procedure:
-
Administer this compound or saline intraperitoneally (i.p.) daily for 21 days.
-
30 minutes after the daily treatment, administer scopolamine (or saline for the control group) i.p.
-
After the treatment period, conduct behavioral tests to assess memory function (e.g., Morris water maze, passive avoidance test).
-
-
Post-Behavioral Testing Analysis:
-
Collect brain tissue (e.g., hippocampus) and blood samples.
-
Oxidative Stress Markers: Measure MDA, total antioxidant capacity, and nitric oxide (NO) levels in the brain homogenate.
-
Neurotrophic Factor Expression: Quantify the gene expression of BDNF in the hippocampus using RT-PCR.
-
Visualizations
Caption: Signaling pathway of this compound's neuroprotective effects.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of harmaline and this compound against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 4. Subchronic toxicity and concomitant toxicokinetics of long-term oral administration of total alkaloid extracts from seeds of Peganum harmala Linn: A 28-day study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. Neuronal degeneration and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peganum Harmala L. Extract Reduces Oxidative Stress and Improves Symptoms in 6-Hydroxydopamine-Induced Parkinson’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Mitochondrial dysfunction and biotransformation of β-carboline alkaloids, harmine and harmaline, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution between harmala alkaloids in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic separation of harmala alkaloids.
Troubleshooting Guides
Poor resolution between harmala alkaloids is a common challenge in chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Co-elution or Poor Resolution of Harmine and Harmaline
Harmine and harmaline are structurally similar, often leading to co-elution or inadequate separation.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The organic modifier, aqueous component, and pH of the mobile phase are critical for achieving selectivity.
-
Solution 1: Adjust Mobile Phase pH. The ionization state of harmala alkaloids is pH-dependent. Adjusting the pH can alter their retention characteristics. For reversed-phase HPLC, a mobile phase with a pH around 7.0 to 8.6 has been shown to improve separation.[1][2][3][4]
-
Solution 2: Modify the Organic Solvent Ratio. Fine-tuning the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A shallow gradient or isocratic elution with an optimized solvent ratio can enhance separation.[5][6]
-
Solution 3: Introduce Ion-Pairing Reagents. If working at a lower pH, adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of these basic compounds.
-
-
Unsuitable Stationary Phase: The choice of the chromatographic column is fundamental to a successful separation.
Problem: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the harmala alkaloids, causing tailing.
-
Solution 1: Use a High pH Mobile Phase. A mobile phase with a pH above 7 can suppress the ionization of silanol groups, minimizing secondary interactions. The use of triethylamine in the mobile phase can also help to mask active silanol sites.[1][2]
-
Solution 2: Employ an End-Capped Column. Modern, well-end-capped columns have a lower concentration of free silanol groups, reducing the potential for peak tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Sample Concentration. Dilute the sample and re-inject to see if peak shape improves.
-
Problem: Broad Peaks
Broad peaks can indicate a loss of column efficiency, which in turn affects resolution.
Possible Causes and Solutions:
-
Sub-optimal Flow Rate: The flow rate of the mobile phase affects the time analytes have to interact with the stationary phase.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
-
Solution: Minimize Extra-Column Volume. Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for harmala alkaloids?
A1: A good starting point is a C18 column with a mobile phase consisting of a phosphate buffer (pH ~7.0) and acetonitrile in an isocratic elution.[3][4][6] Detection is typically performed with a UV detector at around 330 nm.[1][2][3][4][6]
Q2: How can I improve the resolution between harmol, harmalol, harmine, and harmaline?
A2: A reported method that successfully separates these four alkaloids uses a Metasil ODS column with an isocratic mobile phase of Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3, v/v/v/v) with the pH adjusted to 8.6 with triethylamine.[1][2]
Q3: Are there alternative chromatographic techniques for separating harmala alkaloids?
A3: Yes, besides HPLC, techniques like pH-zone-refining counter-current chromatography have been successfully used for the separation and purification of harmine and harmaline from crude extracts.[7] Thin-layer chromatography (TLC) is also a viable option for qualitative analysis and purification.
Experimental Protocols
HPLC Method for the Analysis of Harmol, this compound, Harmine, and Harmaline [1][2]
-
Column: Metasil ODS
-
Mobile Phase: Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3, v/v/v/v). The pH is adjusted to 8.6 with triethylamine.
-
Elution: Isocratic
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 330 nm
HPLC Method for the Determination of Harmine and Harmaline [3][4][6]
-
Column: Tracer Excel 120 ODSA (150x4.6 mm)
-
Mobile Phase: Potassium phosphate buffer (10 mM, pH 7.0): acetonitrile (100:30, v/v)
-
Elution: Isocratic
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 330 nm
Quantitative Data
Table 1: HPLC Methods for Harmala Alkaloid Separation
| Parameter | Method 1[1][2] | Method 2[3][4][6] |
| Column | Metasil ODS | Tracer Excel 120 ODSA |
| Mobile Phase | Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3) with triethylamine | Potassium phosphate buffer (10 mM, pH 7.0): acetonitrile (100:30) |
| pH | 8.6 | 7.0 |
| Flow Rate | 1.5 mL/min | 1.5 mL/min |
| Analytes | Harmol, this compound, Harmine, Harmaline | Harmine, Harmaline, Harmol, this compound |
Visualizations
Caption: Troubleshooting workflow for poor resolution of harmala alkaloids.
References
- 1. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Harmalol vs. Harmine: A Comparative Analysis of Biological Activities
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Harmalol and harmine are naturally occurring β-carboline alkaloids predominantly found in the seeds of Peganum harmala, a plant with a long history in traditional medicine. Both compounds share a common tricyclic indole structure but differ in their substitution at the 7-position, with harmine possessing a methoxy group and this compound a hydroxyl group. This subtle structural difference leads to variations in their physicochemical properties and, consequently, their biological activities. This guide provides a comparative analysis of the anticancer, neuroprotective, and anti-inflammatory properties of this compound and harmine, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in drug discovery and development.
Comparative Biological Activities: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of this compound and harmine from various experimental studies.
Anticancer Activity
The cytotoxic effects of this compound and harmine have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Harmine IC50 (µM) | Reference |
| Sp2/O-Ag14 | Murine Myeloma | - | 2.43 ± 0.14 µg/ml | [1] |
| Jurkat, E6-1 clone | Human T-cell leukemia | - | 46.57 ± 0.02 µg/ml | [1] |
| HBL-100 | Breast | - | 32 | [2] |
| A549 | Lung | - | 106 | [2] |
| HT-29 | Colon | - | 45 | [2] |
| HCT-116 | Colon | - | 33 | [2] |
| HeLa | Cervical | - | 61 | [2] |
| HepG2 | Liver | - | 20.7 ± 2.8 | [3] |
| BHT-101 | Anaplastic Thyroid Cancer | - | 11.7 ± 3.08 | [4] |
| CAL-62 | Anaplastic Thyroid Cancer | - | 22.0 ± 1.6 | [4] |
| A2780 | Ovarian | 300 (24h), 185 (48h) | - | [5] |
| NIH/3T3 | Mouse Embryonic Fibroblast (Normal) | 417 (24h) | - | [5] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Neuroprotective and Anti-inflammatory Activities
Both this compound and harmine exhibit neuroprotective and anti-inflammatory effects through various mechanisms, including antioxidant activity and modulation of inflammatory pathways.
| Biological Activity | Assay/Model | This compound Effect | Harmine Effect | Reference |
| Neuroprotection | Attenuation of MPP+-induced mitochondrial damage | Attenuated | Attenuated | [6] |
| Attenuation of dopamine-induced apoptosis in PC12 cells | Attenuated (50 µM) | Attenuated (50 µM) | [6] | |
| Amelioration of scopolamine-induced memory deficits in mice | - | Effective | [7] | |
| Anti-inflammatory | Inhibition of NF-κB transactivity | Inhibited | Inhibited | [8] |
| Reduction of TNF-α and NO in LPS-stimulated macrophages | - | Effective | [7] | |
| Antioxidant Activity | DPPH radical scavenging | - | IC50 = 46.89±0.31 μg/mL | [3] |
| Ferric reducing antioxidant power (FRAP) | - | EC50 = 0.12±0.05 μg/mL | [3] | |
| Vasorelaxation | Phenylephrine-precontracted rat aorta | Less potent | More potent | [9] |
| KCl-precontracted rat aorta | Less potent | More potent | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or harmine and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Antioxidant Capacity Assays
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 µL of various concentrations of the test compound (this compound or harmine) and 100 µL of a 0.1% DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.
Protocol:
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test compound to 1 mL of the diluted ABTS solution.
-
Incubation and Measurement: After a 6-minute incubation, measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound or harmine for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and harmine are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Anticancer Signaling Pathways of Harmine
Harmine has been shown to exert its anticancer effects by modulating several key signaling pathways, including the PI3K/AKT/mTOR, FAK/AKT, and ERK1/2/CREB pathways, which are crucial for cell proliferation, survival, and metastasis.[10][11]
Caption: Harmine's anticancer mechanism involves the inhibition of key cell survival and proliferation pathways.
Neuroprotective Signaling Pathways of Harmine
Harmine's neuroprotective effects are attributed to its ability to enhance the BDNF/TrkB signaling pathway and activate the NRF2-mediated antioxidant response.[12][13]
Caption: Harmine promotes neuroprotection through BDNF/TrkB signaling and NRF2-mediated antioxidant defense.
Anti-inflammatory Signaling Pathway of Harmine
Harmine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.[8]
Caption: Harmine's anti-inflammatory effect is mediated by the inhibition of the NF-κB signaling pathway.
Signaling Pathways of this compound
This compound has been shown to modulate the p38 MAPK pathway, which is involved in cellular responses to stress, and the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a role in xenobiotic metabolism.[10]
Caption: this compound modulates cellular processes through the p38 MAPK and AhR signaling pathways.
Conclusion
This compound and harmine, while structurally similar, exhibit distinct profiles in their biological activities. Harmine has been more extensively studied and generally demonstrates greater potency in anticancer assays across a wider range of cell lines. Both compounds show promise as neuroprotective and anti-inflammatory agents, often acting through overlapping yet distinct signaling pathways. The provided data and methodologies offer a foundation for further comparative studies to fully elucidate their therapeutic potential. Understanding the specific molecular targets and signaling cascades modulated by each compound will be crucial for the rational design of novel therapeutics based on the β-carboline scaffold. This guide serves as a valuable resource for researchers aiming to harness the pharmacological properties of these intriguing natural products.
References
- 1. Cytotoxicity of alkaloids isolated from Peganum harmala seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice [frontiersin.org]
- 8. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study on the Vasorelaxant Effects of Three Harmala Alkaloids In Vitro [jstage.jst.go.jp]
- 10. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Harmalol: HPLC-UV, Fluorescence, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of three common HPLC detection methods—Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS)—for the analysis of harmalol, a fluorescent beta-carboline alkaloid with a range of pharmacological activities.
This document summarizes the experimental protocols and quantitative performance data for each detection method, offering a clear comparison to aid in the selection of the most appropriate analytical technique for your research needs.
Quantitative Performance at a Glance
The choice of detector significantly impacts the sensitivity, selectivity, and linear range of this compound quantification. The following table summarizes the key performance metrics for HPLC-UV, HPLC-FLD, and LC-MS/MS detection methods based on published experimental data.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | ~50 ng/mL[1] | ~0.03 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] | ~0.1 ng/mL | ~0.3 ng/mL |
| Linearity Range | 0.5 - 20 µg/mL[1] | 0.5 - 50 ng/mL | 0.5 - 500 ng/mL |
| Selectivity | Moderate | High | Very High |
| Instrumentation Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Experimental Workflows
The general workflow for the analysis of this compound by HPLC is depicted below. While the sample preparation and chromatographic separation are similar across the different detection methods, the key distinction lies in the detector used for analysis.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the analysis of this compound using HPLC with UV, fluorescence, and mass spectrometry detection.
HPLC-UV Detection
This method is widely accessible and provides robust quantification for moderately concentrated samples.
Sample Preparation: A standard sample preparation involves extraction with a suitable solvent, such as methanol, followed by filtration through a 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: Tracer Excel 120 ODSA (150 x 4.6 mm)[1]
-
Mobile Phase: A mixture of 10 mM potassium phosphate buffer (pH 7.0) and acetonitrile (100:30, v/v) is used in an isocratic mode.[1]
-
Flow Rate: 1.5 mL/min[1]
-
Detection: UV detection is performed at a wavelength of 330 nm.[1]
Performance:
-
Linearity: The calibration curve for this compound is linear in the concentration range of 0.5-20 μg/mL.[1]
-
Limit of Quantification (LOQ): The lower limit of quantification for this compound is 0.5 μg/mL.[1]
HPLC-Fluorescence Detection
Leveraging the native fluorescence of this compound, this method offers significantly higher sensitivity and selectivity compared to UV detection.
Sample Preparation: Sample preparation is similar to the HPLC-UV method, involving extraction and filtration.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Fluorescence detection is carried out with an excitation wavelength of approximately 320 nm and an emission wavelength of around 495 nm.
Performance:
-
Sensitivity: Fluorescence detection provides significantly lower limits of detection and quantification, often in the low ng/mL range, making it suitable for trace analysis.
LC-MS/MS Detection
Liquid chromatography coupled with tandem mass spectrometry offers the highest selectivity and sensitivity, making it the gold standard for bioanalytical applications and complex matrices.
Sample Preparation: Sample preparation may involve more rigorous cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.
Chromatographic Conditions:
-
Column: A UPLC/HPLC C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is often used to achieve optimal separation and ionization.
-
Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for this compound.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. A common MRM transition for this compound is m/z 203.1 → 185.1.
Performance:
-
Selectivity and Sensitivity: LC-MS/MS provides unparalleled selectivity by monitoring specific mass transitions, virtually eliminating interferences from the sample matrix. This results in very low limits of detection and quantification, often in the sub-ng/mL to pg/mL range.
Logical Comparison of Detectors
The selection of an appropriate detector is a critical decision in analytical method development. The following diagram illustrates the key considerations when choosing between UV, Fluorescence, and Mass Spectrometry for this compound analysis.
Caption: A decision-making flowchart for selecting a suitable detector.
References
Harmalol's Memory-Enhancing Effects: An In Vivo Validation and Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
A comprehensive review of in vivo studies provides compelling evidence for the memory-enhancing effects of harmalol, a β-carboline alkaloid. This guide synthesizes key experimental data, comparing this compound's efficacy against established memory-enhancing agents, donepezil and piracetam, in a scopolamine-induced amnesia mouse model. The data presented herein is intended to inform further research and drug development in the field of cognitive enhancement.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the quantitative data from key in vivo studies, offering a direct comparison of this compound with donepezil and piracetam on behavioral and neurochemical endpoints. All studies utilized a scopolamine-induced memory impairment model in mice, providing a consistent basis for evaluation.
Table 1: Behavioral Outcomes in Scopolamine-Induced Amnesia Models
| Treatment Group | Dose (mg/kg) | Morris Water Maze (Escape Latency - s) | Passive Avoidance (Step-through Latency - s) |
| Control (Saline) | - | Data not consistently reported | Data not consistently reported |
| Scopolamine | 1 | Significantly increased latency vs. Control[1] | Significantly decreased latency vs. Control[1] |
| This compound | 5 | Significantly decreased vs. Scopolamine[1] | Significantly increased vs. Scopolamine[1] |
| 10 | Significantly decreased vs. Scopolamine[1] | Significantly increased vs. Scopolamine[1] | |
| 20 | Significantly decreased vs. Scopolamine[1] | Significantly increased vs. Scopolamine[1] | |
| Donepezil | 3-10 | Ameliorated scopolamine-induced impairment[2] | Comparable data not available |
| Piracetam | 100 | Comparable data not available | Largely overcame scopolamine-induced amnesia[3] |
Note: Specific mean and standard error/deviation values for latency times were not available in the primary this compound study's abstract. The table reflects the reported statistical significance.
Table 2: Neurochemical and Biomarker Outcomes
| Treatment Group | Dose (mg/kg) | Acetylcholinesterase (AChE) Activity | Brain-Derived Neurotrophic Factor (BDNF) Levels |
| Control (Saline) | - | Baseline | Baseline |
| Scopolamine | 1 | Significantly increased vs. Control | Significantly decreased vs. Control[1] |
| This compound | 5, 10, 20 | Modulated AChE activity[1] | Significantly increased vs. Scopolamine[1] |
| Donepezil | 3-10 | Inhibited AChE activity[2] | Comparable data not available |
| Piracetam | 100 | Comparable data not available | Comparable data not available |
Note: The primary this compound study states modulation of AChE activity without providing specific quantitative data in the abstract.
Mechanism of Action: Proposed Signaling Pathways
This compound is believed to exert its memory-enhancing effects through a multi-faceted mechanism. The primary proposed pathways include the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the synapse, and the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. Furthermore, evidence suggests that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects.
Experimental Protocols
Scopolamine-Induced Amnesia Mouse Model
-
Animals: Male mice are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a week prior to the experiments.
-
Groups: Mice are typically divided into a control group (receiving saline), a scopolamine group (1 mg/kg, intraperitoneally), and treatment groups receiving various doses of the test compound (e.g., this compound at 5, 10, and 20 mg/kg) prior to scopolamine administration.[1]
-
Drug Administration: Test compounds are administered for a predefined period (e.g., 21 days) before the behavioral tests.[1] Scopolamine is injected intraperitoneally approximately 30 minutes before the behavioral assessments to induce memory impairment.
Morris Water Maze (MWM) Test
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to reach the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Data Analysis: A significant decrease in escape latency during the acquisition phase and a greater percentage of time spent in the target quadrant during the probe trial indicate improved spatial learning and memory.
Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: The mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: 24 hours later, the mouse is returned to the light compartment, and the time it takes to re-enter the dark compartment (step-through latency) is recorded.
-
-
Data Analysis: A longer step-through latency in the retention trial indicates better memory of the aversive stimulus.
Acetylcholinesterase (AChE) Activity Assay
-
Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, the absorbance of which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Brain tissue (e.g., hippocampus or cortex) is homogenized in a suitable buffer.
-
The homogenate is incubated with DTNB and the substrate (acetylthiocholine).
-
The change in absorbance over time is measured to determine the rate of AChE activity.
-
-
Data Analysis: AChE activity is typically expressed as units per milligram of protein.
Brain-Derived Neurotrophic Factor (BDNF) ELISA
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify BDNF levels in brain tissue.
-
Procedure:
-
Brain tissue homogenates are added to microplate wells pre-coated with a BDNF capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured, and the concentration of BDNF is determined by comparison to a standard curve.
-
-
Data Analysis: BDNF levels are typically expressed as picograms per milligram of protein.
References
A Comparative Analysis of Harmalol Content in Various Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of harmalol content across different plant species. It includes quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
This compound, a beta-carboline alkaloid, is a compound of significant interest due to its potential pharmacological activities. It is found in a variety of plant species, often alongside other harmala alkaloids such as harmine, harmaline, and harmol. Understanding the distribution and concentration of this compound in different plants is crucial for research into its therapeutic applications. This guide synthesizes available data to offer a comparative overview of this compound content in prominent plant sources.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from published studies.
| Plant Species | Plant Part | This compound Content | Reference |
| Peganum harmala | Dry Seeds | 0.6% (w/w) | [1][2] |
| Peganum harmala | Roots | Lower levels than seeds | [1] |
| Peganum harmala | Stems | Present | [3] |
| Peganum harmala | Floral Nectar | Present (unquantified) | [4] |
| Passiflora species | General | Least abundant harmala alkaloid | [5] |
| Passiflora incarnata | General | Presence disputed or in trace amounts | [6] |
| Banisteriopsis caapi | General | Present | [7] |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound relies on robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. Below are detailed experimental protocols adapted from scientific literature.
Protocol 1: Quantification of this compound in Peganum harmala Seeds
This protocol is based on a validated HPLC method for the analysis of harmala alkaloids in Peganum harmala seeds.
1. Sample Preparation and Extraction:
-
Maceration: 50 g of powdered Peganum harmala seeds are macerated in 500 ml of petroleum ether for 24 hours to defat the material.
-
Filtration: The mixture is filtered to separate the seed material from the petroleum ether.
-
Ethanol Reflux: The defatted seed material is then refluxed with 90% ethanol for 1 hour to extract the alkaloids.
-
Acid-Base Extraction:
-
The ethanol extract is evaporated to dryness, and the residue is dissolved in a 2% HCl solution.
-
The acidic solution is washed with chloroform to remove non-alkaloidal impurities.
-
The aqueous layer is then made alkaline with ammonium hydroxide solution.
-
The alkaloids are extracted from the alkaline solution with chloroform.
-
-
Concentration: The chloroform extract is evaporated to yield the crude alkaloid residue.
2. HPLC Analysis:
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Metasil ODS column.
-
Mobile Phase: An isocratic mobile phase consisting of Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3, v/v/v/v), with the pH adjusted to 8.6 with triethylamine.[7]
-
Flow Rate: 1.5 ml/min.[7]
-
Detection: Spectrophotometric detection at 330 nm.[7]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified this compound standard. The linear range of detection for this compound is typically between 30.750-246 µg/ml.[7]
Protocol 2: General Protocol for Harmala Alkaloids in Passiflora Species
This protocol outlines a general approach for the analysis of harmala alkaloids, including this compound, in Passiflora species.
1. Sample Preparation and Extraction:
-
Accelerated Solvent Extraction: Powdered plant material is subjected to accelerated solvent extraction.
-
Acid/Base Partitioning: The extract undergoes an acid/base extraction to selectively isolate the alkaloids.
-
Solid-Phase Extraction (SPE): Further purification and enrichment of the alkaloids are achieved using a cation exchange solid-phase extraction column.[5]
2. HPLC Analysis:
-
Chromatographic System: A reversed-phase HPLC system with a photodiode array (PDA) detector.
-
Column: Phenomenex® Luna ODS column.
-
Detection: PDA detection allows for the confirmation of peak identity by matching the UV spectrum with that of a reference standard.
-
Quantification: Quantification is performed using a calibration curve of the this compound standard. The limit of quantification (LOQ) for this method can be as low as 0.05 ppm (µg/g).[5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from plant materials.
Caption: Generalized workflow for this compound quantification.
References
- 1. ajuronline.org [ajuronline.org]
- 2. scialert.net [scialert.net]
- 3. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Harmalol vs. Other β-Carbolines: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and pharmacological properties of harmalol and other prominent β-carboline alkaloids, including harmine, harmaline, tetrahydroharmine, harmane, and norharmane. The focus is on the structure-activity relationships (SAR) that govern their interactions with key biological targets, supported by experimental data.
Chemical Structures of Key β-Carbolines
The fundamental β-carboline structure is a tricyclic indole alkaloid. The variations in saturation of the pyridine ring and substitutions on the benzene ring dictate the distinct pharmacological profiles of each compound.
-
Harmine and Harmol: Fully aromatic pyridine ring. Harmol is the hydroxylated form of harmine.
-
Harmaline and this compound: Dihydrogenated pyridine ring (at positions 3 and 4). This compound is the hydroxylated form of harmaline.
-
Tetrahydroharmine (THH): Tetrahydrogenated pyridine ring.
-
Harmane and Norharmane: Basic aromatic β-carboline structures, with norharmane lacking the methyl group at position 1.
Comparative Biological Activity
The primary target for many β-carboline alkaloids is Monoamine Oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. However, their activity extends to other receptor systems.
Inhibition of Monoamine Oxidase (MAO)
β-carbolines are particularly known for their potent, reversible inhibition of MAO-A, with significantly less activity against MAO-B. This selectivity is a key aspect of their pharmacological profile.[1][2]
Table 1: Comparative Inhibitory Activity of β-Carbolines on MAO-A and MAO-B
| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity for MAO-A |
| This compound | IC50: 352 nM[3] | Weak inhibitor | Selective |
| Harmine | IC50: 2 - 380 nM[4]; Ki: 16.9 nM[4] | IC50: 20,000 nM[5] | ~10,000-fold[4] |
| Harmaline | IC50: 2.5 nM[5] | IC50: 25,000 nM[5] | High |
| Tetrahydroharmine (THH) | IC50: 74 nM[5][6] | IC50: >100,000 nM[5] | High |
| Harmane | IC50: 500 nM[7][8] | IC50: 5,000 nM[7][9] | Moderate |
| Norharmane | IC50: 6,500 nM[10]; Ki: 3,340 nM[11] | IC50: 4,700 nM[10] | Low |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Lower values indicate greater potency.
Structure-Activity Relationship for MAO Inhibition:
-
Aromaticity: The fully aromatic β-carbolines (harmine, harmane) are potent MAO-A inhibitors.
-
Saturation: Dihydrogenation of the pyridine ring (harmaline) often maintains or even increases MAO-A inhibitory potency compared to its aromatic counterpart (harmine).[5] Complete saturation (tetrahydroharmine) reduces potency compared to harmaline but maintains selectivity for MAO-A.[5]
-
Substitution at C7: A methoxy group at the C7 position, as seen in harmine and harmaline, significantly enhances MAO-A inhibitory activity. The presence of a hydroxyl group at C7 (this compound and harmol) results in lower potency compared to their methoxylated counterparts.[3]
-
Methyl Group at C1: The presence of a methyl group at the C1 position appears to be important for selectivity towards MAO-A.[4]
Receptor Binding Affinities
β-carbolines also interact with various neurotransmitter receptors, though generally with lower affinity than for MAO-A.
Table 2: Comparative Binding Affinity (Ki, nM) of β-Carbolines for Serotonin and Benzodiazepine Receptors
| Compound | 5-HT2A Receptor | Benzodiazepine (BZD) Receptor |
| Harmine | 230 - 397 nM[12] | Low affinity[13][14] |
| Harmaline | 7790 nM[4] | - |
| Tetrahydroharmine (THH) | >5,890 nM[15] | - |
| Harmane | - | IC50: 7,000 nM[7][8] |
| Norharmane | - | - |
Structure-Activity Relationship for Receptor Binding:
-
5-HT2A Receptors: β-carbolines generally exhibit modest affinity for 5-HT2A receptors.[16] The fully aromatic structure of harmine appears to be more favorable for binding than the saturated or dihydrogenated analogs.[4][12][15]
-
Benzodiazepine Receptors: The affinity of β-carbolines for benzodiazepine receptors is highly dependent on the substituents at the C3 position.[14] Simple β-carbolines like harmine have low affinity.[13][14] Harmane shows some inhibitory activity at the benzodiazepine receptor.[7][8]
Signaling Pathways and Experimental Workflows
MAO-A Inhibition Signaling Pathway
The primary consequence of MAO-A inhibition by β-carbolines is an increase in the synaptic concentration of monoamine neurotransmitters, particularly serotonin. This leads to enhanced downstream signaling.
Caption: MAO-A Inhibition Pathway by β-Carbolines.
General Experimental Workflow for MAO Inhibition Assay
The following diagram illustrates a typical workflow for determining the MAO inhibitory potential of β-carbolines.
Caption: Workflow for Fluorometric MAO Inhibition Assay.
Experimental Protocols
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from commonly used methods for determining MAO-A and MAO-B inhibitory activity.
Objective: To determine the IC50 values of β-carbolines against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Phosphate buffer (0.1 M, pH 7.4)
-
β-carboline test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
2N Sodium Hydroxide (NaOH)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer.
-
Prepare enzyme working solutions by diluting the stock MAO-A and MAO-B enzymes in phosphate buffer.
-
Prepare a kynuramine substrate solution in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the appropriate β-carboline dilution or reference inhibitor.
-
Add 100 µL of the MAO-A or MAO-B enzyme working solution to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of 2N NaOH to each well.
-
-
Measurement and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The structure-activity relationship of β-carbolines is a nuanced field where small structural modifications lead to significant changes in biological activity.
-
This compound , with its hydroxyl group at C7 and dihydrogenated pyridine ring, is a selective but less potent MAO-A inhibitor compared to its methoxylated analog, harmaline .
-
Harmine and harmaline are among the most potent MAO-A inhibitors, with their activity significantly influenced by the methoxy group at C7. The saturation of the pyridine ring in harmaline contributes to its high potency.
-
Tetrahydroharmine 's fully saturated pyridine ring reduces its MAO-A inhibitory potency compared to harmine and harmaline, but it also exhibits serotonin reuptake inhibitory properties, giving it a unique pharmacological profile.[15]
-
Harmane and norharmane , lacking the C7 substitution, are generally less potent MAO-A inhibitors. Norharmane, which also lacks the C1 methyl group, shows reduced selectivity for MAO-A over MAO-B.
This guide highlights the key structural determinants for the biological activity of this compound and related β-carbolines. This information is critical for researchers in the fields of pharmacology and medicinal chemistry for the rational design of new therapeutic agents targeting the monoaminergic system and other neurological pathways.
References
- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harmine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 16. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Harmalol and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Harmalol, a naturally occurring beta-carboline alkaloid found in plants such as Peganum harmala, has garnered significant scientific interest due to its diverse pharmacological activities.[1] This guide provides a comparative analysis of the efficacy of this compound and its synthetic derivatives, focusing on their potential therapeutic applications in cancer, neurological disorders, and cardiovascular conditions. The information presented herein is supported by experimental data to aid researchers in drug discovery and development.
Comparative Efficacy Data
The therapeutic potential of this compound and its related natural alkaloids, harmine and harmaline, has been evaluated across various biological assays. The following table summarizes their comparative efficacies in terms of vasorelaxant and cytotoxic activities.
| Compound | Vasorelaxant Activity (Rat Aorta) IC50 (µM) | Cytotoxic Activity IC50 (µM) |
| Phenylephrine-induced Contraction | KCl-induced Contraction | |
| This compound | 109 | >1000 |
| Harmine | 8 | 10 |
| Harmaline | 41 | 33 |
Note: Data for harmine cytotoxicity is for a synthetic derivative (HL22) as recent comparative data for the parent compound was not available in the cited literature.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, synthetic derivatives) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Vasorelaxant Activity Assessment using Isolated Aortic Rings
This ex vivo method evaluates the ability of a compound to relax pre-contracted arterial smooth muscle.
Procedure:
-
Aorta Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective and fatty tissues and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Induce a sustained contraction with a contractile agent such as phenylephrine (1 µM) or KCl (60 mM).
-
Compound Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compounds to the organ bath.
-
Data Recording: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the IC50 value, representing the concentration of the compound that produces 50% of the maximum relaxation.
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
Discussion of Findings
The available data indicates that this compound and its related alkaloids possess a range of biological activities. In terms of vasorelaxant effects, harmine demonstrates the highest potency, followed by harmaline, with this compound being significantly less potent.[2] This suggests that the structural differences between these closely related molecules play a crucial role in their interaction with vascular smooth muscle and endothelial signaling pathways.
In the realm of oncology, while direct comparative data for this compound is limited, studies on harmine derivatives have shown promising cytotoxic activity against various cancer cell lines. For instance, the synthetic harmine derivative HL22 exhibited potent cytotoxicity against colon, gastric, and breast cancer cells.[3] This highlights the potential for synthetic modification of the beta-carboline scaffold to enhance anticancer efficacy.
The neuroprotective effects of this compound and its relatives are also an area of active investigation. This compound has been shown to protect against neuronal damage induced by toxins in preclinical models.[4] The mechanism is thought to involve the inhibition of monoamine oxidase A (MAO-A) and scavenging of reactive oxygen species.
It is important to note that this compound and its derivatives are known to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions. This is a critical consideration for the development of these compounds as therapeutic agents.
Future Directions
The study of this compound and its synthetic derivatives is a promising field for the development of new therapeutics. Future research should focus on:
-
Synthesis of a broader range of this compound derivatives: Exploring modifications at various positions of the this compound scaffold could lead to the discovery of compounds with enhanced potency and selectivity for specific therapeutic targets.
-
Comprehensive in vitro and in vivo testing: A systematic evaluation of the synthesized derivatives against a wide panel of cancer cell lines, neuronal models of disease, and cardiovascular assays is necessary to identify lead candidates.
-
Mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives will be crucial for their optimization and clinical translation.
-
Pharmacokinetic and toxicity profiling: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety of new this compound-based compounds.
By pursuing these research avenues, the full therapeutic potential of this compound and its synthetic derivatives can be unlocked, potentially leading to the development of novel treatments for a range of challenging diseases.
References
- 1. Alkaloids of Peganum harmala L. and their Pharmacological Activity | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. daneshyari.com [daneshyari.com]
- 3. Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmalol vs. Harmol: A Comparative Analysis of Their Differential Effects on Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
The β-carboline alkaloids, harmalol and harmol, both naturally occurring compounds, have garnered significant attention in cancer research for their potential as antitumor agents. While structurally similar, emerging evidence reveals that they elicit distinct cellular responses, particularly in the intricate signaling pathways of apoptosis. This guide provides a comprehensive comparison of the apoptotic effects of this compound and harmol, supported by experimental data and detailed methodologies, to aid researchers in navigating their potential therapeutic applications.
Key Differences in Apoptotic Induction
The cytotoxic effects and the induction of apoptosis by this compound and harmol are highly dependent on the specific cancer cell line. While harmol has been more extensively studied for its apoptotic and autophagic effects, recent research highlights the apoptotic potential of this compound. A pivotal distinction lies in their primary mechanisms of action, with harmol often initiating apoptosis through extrinsic or autophagy-linked pathways, and this compound appearing to favor intrinsic, ROS-mediated pathways.
Quantitative Analysis of Cytotoxicity and Apoptosis
The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the efficacy of this compound and harmol in different cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound and Harmol
| Compound | Cell Line | Assay | IC50 / GI50 Value | Reference |
| This compound | HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 14.2 µM (GI50) | [1] |
| H596, H226, A549 (Human Lung Carcinoma) | Not Specified | Negligible Cytotoxicity | [2][3] | |
| Harmol | H596 (Human Lung Carcinoma) | Not Specified | Apoptosis Induced | [2][3] |
| A549 (Human Non-Small Cell Lung Cancer) | Not Specified | Dose- and Time-Dependent Cell Death | [4] | |
| U251MG (Human Glioma) | Not Specified | Apoptotic Cell Death Induced >36h | [5] |
Table 2: Differential Effects on Apoptotic Markers
| Compound | Cell Line | Marker | Effect | Reference |
| This compound | HepG2 | ROS Generation | Increased | [1] |
| HepG2 | Mitochondrial Membrane Potential | Decreased | [1] | |
| HepG2 | p53 | Upregulated | [1][6] | |
| HepG2 | Caspase-3 | Upregulated/Activated | [1][6] | |
| Lung & Liver Cancer Cells | Caspase-8, Caspase-3, p53 | Activated | [3] | |
| Harmol | H596 | Caspase-3, -8, -9 | Activated | [2][3] |
| H596 | Cytochrome c | Released from Mitochondria | [2][3] | |
| H596 | Bid | Decreased | [2][3] | |
| A549 | Caspase-3, -8, -9 | Not Activated | [4] | |
| U251MG | Survivin | Downregulated | [5] | |
| U251MG | Autophagy | Induced | [5] |
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and harmol on apoptosis are rooted in their distinct interactions with cellular signaling cascades.
This compound-Induced Apoptosis
This compound appears to predominantly trigger the intrinsic apoptotic pathway. In hepatocellular carcinoma cells (HepG2), this compound administration leads to an increase in reactive oxygen species (ROS) generation.[1] This oxidative stress contributes to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, and subsequent DNA damage.[1] These events culminate in the upregulation of the tumor suppressor protein p53 and the activation of the executioner caspase-3, driving the cell towards apoptosis.[1][6]
This compound-induced intrinsic apoptosis pathway.
Harmol-Induced Cell Death: A Tale of Two Pathways
Harmol exhibits a more complex and cell-type-specific mechanism of action.
1. Caspase-8 Dependent Apoptosis: In H596 human lung carcinoma cells, harmol activates a caspase-8-dependent apoptotic pathway.[2][3] This activation occurs independently of the Fas/Fas ligand interaction, a classical extrinsic pathway trigger.[2][3] Activated caspase-8 can then directly activate caspase-3 and also cleave Bid to truncated Bid (tBid), which translocates to the mitochondria to induce cytochrome c release, thereby engaging the intrinsic pathway as well.[2][3]
Harmol-induced caspase-8 dependent apoptosis.
2. Autophagy-Mediated Cell Death: In contrast, in A549 non-small cell lung cancer cells, harmol induces cell death primarily through autophagy, not apoptosis.[4] In these cells, harmol treatment did not lead to the activation of caspases-3, -8, or -9.[4] The pro-death autophagic response is partially dependent on the activation of the ERK1/2 pathway.[4] Furthermore, in U251MG human glioma cells, harmol induces autophagy that precedes and promotes apoptosis through the downregulation of the anti-apoptotic protein survivin, a process linked to the inhibition of the Akt/mTOR pathway.[5]
Harmol-induced autophagy-mediated cell death.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to investigate the apoptotic effects of this compound and harmol.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or harmol for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Apoptosis Detection Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compounds, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA damage at the single-cell level. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," which is visualized by staining with a fluorescent dye (e.g., ethidium bromide) and quantified using imaging software.
-
Mitochondrial Membrane Potential (MMP) Assay: The change in MMP is assessed using fluorescent dyes like JC-1 or Rhodamine 123. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased MMP, JC-1 remains in its monomeric form, emitting green fluorescence. The shift in fluorescence is quantified by flow cytometry or fluorescence microscopy.
Western Blot Analysis
-
Protein Expression Analysis: Cells are treated with this compound or harmol, and total protein is extracted. Protein concentrations are determined using a BCA or Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is then blocked and incubated with primary antibodies specific for target proteins (e.g., caspases, p53, Bid, survivin, Akt, mTOR, ERK). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
General experimental workflow for assessing apoptosis.
Conclusion
The available evidence clearly indicates that this compound and harmol employ distinct mechanisms to induce cell death in cancer cells. Harmol's activity is highly context-dependent, inducing either caspase-8-mediated apoptosis or autophagy-linked cell death. In contrast, this compound appears to consistently favor an intrinsic apoptotic pathway driven by ROS production and p53 activation. These differential effects underscore the importance of selecting appropriate cancer models for preclinical studies and highlight the potential for tailored therapeutic strategies. Further research is warranted to fully elucidate the molecular targets of both compounds and to explore their potential in combination therapies.
References
- 1. DNA binding and apoptotic induction ability of this compound in HepG2: Biophysical and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmol induces apoptosis by caspase-8 activation independently of Fas/Fas ligand interaction in human lung carcinoma H596 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The β-carboline alkaloid harmol induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harmol induces autophagy and subsequent apoptosis in U251MG human glioma cells through the downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Harmalol and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of harmalol against other well-studied natural antioxidants: quercetin, curcumin, and resveratrol. The information is supported by experimental data from various in vitro antioxidant assays, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound, quercetin, curcumin, and resveratrol have been evaluated using various assays, primarily DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The following tables summarize the available quantitative data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 values)
| Compound/Extract | IC50 (µg/mL) | Reference |
| Peganum harmala Methanol Extract | 49 | [1] |
| Quercetin (Standard) | 25.4 | [1] |
| Quercetin | 19.17 | [2] |
| Curcumin | 3.20 | [3] |
| Curcumin | 53 µM (~19.5 µg/mL) | [4] |
| Resveratrol | 15.54 | [5] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound/Extract | Value | Unit | Reference |
| This compound | 371.15 ± 1.80 | µg TE/mg | |
| Quercetin | IC50 = 1.89 ± 0.33 | µg/mL | [6] |
| Curcumin | IC50 = 18.54 | µg/mL | [3] |
| Resveratrol | IC50 = 2.86 | µg/mL | [5] |
TE = Trolox Equivalents. Lower IC50 values indicate higher antioxidant activity.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Activity
| Compound/Extract | Value | Unit | Reference |
| This compound | 11.30 ± 0.01 | µg TE/mg | |
| Peganum harmala Leaf Methanol Extract | IC50 = 32.4 | mM TEAC/g | [1] |
| Quercetin (Standard) | IC50 = 32.6 | mM TEAC/g | [1] |
| Curcumin | 1240 ± 18.54 | µM Fe (II)/g | |
| Resveratrol | 13.42 to 210.26 | µmol/L TE | [7] |
TE = Trolox Equivalents; TEAC = Trolox Equivalent Antioxidant Capacity. Higher values generally indicate greater reducing power.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in a dark container to prevent degradation.
-
Sample Preparation: The test compounds (this compound, quercetin, curcumin, resveratrol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compounds are prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents or as Trolox equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these natural compounds are not only due to direct radical scavenging but also through the modulation of various cellular signaling pathways.
This compound
The antioxidant mechanism of this compound is suggested to involve a Single Electron Transfer followed by Proton Transfer (SET-PT). Some evidence also points to its involvement in the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, although this has been primarily studied in the context of melanogenesis[8].
Caption: Proposed antioxidant action of this compound.
Quercetin, Curcumin, and Resveratrol: The Nrf2 and NF-κB Pathways
Quercetin, curcumin, and resveratrol are well-documented to exert their antioxidant effects by modulating the Keap1-Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or antioxidants like quercetin, curcumin, and resveratrol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of various antioxidant and detoxification enzymes.
Caption: Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway: Oxidative stress can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which leads to the expression of pro-inflammatory genes. Quercetin, curcumin, and resveratrol can inhibit the activation of NF-κB, thereby reducing inflammation-associated oxidative stress.
Caption: NF-κB inflammatory pathway and antioxidant intervention.
Conclusion
This compound demonstrates significant antioxidant potential, as evidenced by its performance in ABTS and FRAP assays. While direct comparative data with quercetin, curcumin, and resveratrol is limited, the available information suggests that all four compounds are potent natural antioxidants. Quercetin, curcumin, and resveratrol have well-established mechanisms of action involving the modulation of key signaling pathways like Nrf2 and NF-κB, contributing to their protective effects against oxidative stress. The antioxidant mechanism of this compound appears to be more direct through radical scavenging, with emerging evidence of its interaction with cellular signaling pathways.
For researchers and drug development professionals, this guide highlights the potential of this compound as a noteworthy antioxidant. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank its efficacy relative to other established natural antioxidants. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting future research in this area.
References
- 1. Antioxidant and Anti-Inflammatory Effects of Peganum harmala Extracts: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nehu.ac.in [nehu.ac.in]
- 3. scitepress.org [scitepress.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
